1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPUAKFQLQUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571908 | |
| Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-30-2 | |
| Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical guide provides a comprehensive overview of the synthesis pathway for 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a halogenated aromatic pyrrole derivative with potential applications in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, hexane-2,5-dione, with a primary amine, 2-fluoro-4-iodoaniline.[1][2][3] The reaction is typically acid-catalyzed and proceeds with good yields.[3][4][5]
The two key starting materials, 2-fluoro-4-iodoaniline and hexane-2,5-dione, can be either procured from commercial suppliers or synthesized in the laboratory through established methods.
Synthesis of Starting Materials
2-Fluoro-4-iodoaniline
2-Fluoro-4-iodoaniline is a crucial aromatic amine intermediate.[6] It can be synthesized from o-fluoroaniline via electrophilic iodination.
Experimental Protocol:
A general procedure for the synthesis of 2-fluoro-4-iodoaniline from o-fluoroaniline is as follows:
-
To a vigorously stirred aqueous solution of sodium bicarbonate (1.0 equivalent), add o-fluoroaniline (1.0 equivalent).
-
Heat the suspension to 60°C in an oil bath.
-
Add iodine (1.0 equivalent) portion-wise to the heated suspension.
-
Maintain the reaction mixture at 60°C for 3 hours after the complete addition of iodine.
-
Cool the mixture to room temperature and add dichloromethane for extraction.
-
Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted iodine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hexane to yield pure 2-fluoro-4-iodoaniline as fine yellow needles.[7]
Quantitative Data for 2-Fluoro-4-iodoaniline Synthesis
| Parameter | Value | Reference |
| Starting Material | o-Fluoroaniline | [7] |
| Reagents | Iodine, Sodium Bicarbonate | [7] |
| Solvent | Water, Dichloromethane, Hexane | [7] |
| Reaction Temperature | 60°C | [7] |
| Reaction Time | 3 hours | [7] |
| Yield | 56% | [7] |
| Melting Point | 53°C | [7] |
Hexane-2,5-dione
Hexane-2,5-dione, also known as acetonylacetone, is a readily available 1,4-dicarbonyl compound.[8][9] It can be synthesized by the hydrolysis of 2,5-dimethylfuran or the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate.[8][10][11]
Experimental Protocol (from Diethyl 2,3-diacetylbutanedioate):
-
A mixture of diethyl 2,3-diacetylbutanedioate and an excess of 5% aqueous sodium hydroxide is shaken mechanically for several days.[10][11]
-
The reaction is monitored by acidifying a small sample with dilute hydrochloric acid; the reaction is complete when no diethyl 2,3-diacetylbutanedioate separates.
-
The solution is then saturated with potassium carbonate and extracted with ether.
-
The ether extract is washed with brine, dried over calcium chloride, and distilled.
-
The fraction collected between 192-198°C is hexane-2,5-dione.[10][11]
Quantitative Data for Hexane-2,5-dione Synthesis
| Parameter | Value | Reference |
| Starting Material | Diethyl 2,3-diacetylbutanedioate | [10][11] |
| Reagent | 5% Aqueous Sodium Hydroxide | [10][11] |
| Yield | ~70% | [8][10][11] |
| Boiling Point | 191-198°C | [9][10][11] |
| Density | 0.973 g/mL at 20°C | [10] |
Core Synthesis: this compound via Paal-Knorr Reaction
The final step in the synthesis is the Paal-Knorr condensation of 2-fluoro-4-iodoaniline and hexane-2,5-dione.[1][2][3] This reaction is typically performed in the presence of an acid catalyst, such as acetic acid, and can be accelerated by heating.[2] Microwave-assisted methods have also been shown to be effective for Paal-Knorr reactions, often leading to shorter reaction times and improved yields.[12]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) and hexane-2,5-dione (1.1 equivalents) in glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.
Quantitative Data for Paal-Knorr Pyrrole Synthesis
| Parameter | Value | Reference (Analogous Reaction) |
| Starting Materials | 2-Fluoro-4-iodoaniline, Hexane-2,5-dione | [4][5] |
| Solvent/Catalyst | Acetic Acid | [5] |
| Reaction Condition | Reflux | [5] |
| Reaction Time | 4 hours | [5] |
| Yield | Expected to be good (e.g., 76% for a similar compound) | [4][5] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Synthesis of 2-Fluoro-4-iodoaniline from o-Fluoroaniline.
Caption: Paal-Knorr synthesis of the target compound.
Caption: Experimental workflow for the final synthesis step.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. nbinno.com [nbinno.com]
- 7. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 10. 2,5-Hexanedione synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Technical Guide: Physicochemical Properties and Synthetic Protocol of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential biological significance of the compound 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. This N-aryl-substituted pyrrole derivative, identified by CAS number 217314-30-2, is a molecule of interest in medicinal chemistry due to the prevalence of the pyrrole scaffold in bioactive compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrrole-based compounds for drug discovery and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental verification is recommended for confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 217314-30-2 | [1] |
| Molecular Formula | C₁₂H₁₁FIN | [1] |
| Molecular Weight | 315.13 g/mol | [1] |
| Boiling Point | 334.2 ± 42.0 °C | Predicted[1] |
| Density | 1.58 ± 0.1 g/cm³ | Predicted[1] |
| pKa | -3.95 ± 0.70 | Predicted[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| LogP | Not available | - |
Synthesis Protocol: Paal-Knorr Pyrrole Synthesis
The most direct and widely employed method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-fluoro-4-iodoaniline.
Reaction Scheme
Figure 1: Paal-Knorr synthesis of the target compound.
Experimental Procedure
Materials:
-
2,5-Hexanedione
-
2-Fluoro-4-iodoaniline
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in glacial acetic acid.
-
Addition of Diketone: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Potential Biological Significance and Experimental Workflows
While no specific biological activity has been reported for this compound, the N-aryl-2,5-dimethylpyrrole scaffold is present in numerous compounds with a wide range of biological activities. These include antifungal[2], antibacterial (including against multidrug-resistant mycobacteria)[3][4], and anticancer properties. The presence of the fluoro and iodo substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Based on the activities of structurally related compounds, a hypothetical experimental workflow for the biological evaluation of this compound is proposed.
Figure 2: Hypothetical workflow for biological evaluation.
This workflow outlines a standard progression from initial screening to more in-depth mechanism of action studies and eventual in vivo testing. The specific assays and models would be chosen based on the results of the initial screening.
Conclusion
This compound is a readily synthesizable compound with potential for biological activity based on its structural similarity to other bioactive N-arylpyrroles. This technical guide provides the essential information for its synthesis and initial characterization. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its potential as a lead compound in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
CAS Number: 217314-30-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated aromatic compound belonging to the pyrrole class of heterocycles. The pyrrole ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in medicinal chemistry. Substituted pyrroles are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The presence of fluoro and iodo substituents on the phenyl ring of this particular molecule suggests its potential as a versatile intermediate for further chemical modifications, such as cross-coupling reactions, and as a candidate for biological screening in drug discovery programs. This guide aims to provide a comprehensive overview of the available technical information for this compound.
Physicochemical Properties
Currently, there is a lack of experimentally determined physical and spectral data for this compound in publicly accessible literature. The information presented in this guide is based on fundamental chemical principles and data from closely related analogs.
General Information
| Property | Value | Source |
| CAS Number | 217314-30-2 | N/A |
| Molecular Formula | C₁₂H₁₁FIN | N/A |
| Molecular Weight | 315.13 g/mol | N/A |
| IUPAC Name | This compound | N/A |
Synthesis
The most probable and widely used method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione , with a primary amine, which would be 2-fluoro-4-iodoaniline .
General Reaction Scheme
Postulated Experimental Protocol
While a specific protocol for this compound is not available, the following is a general procedure adapted from the synthesis of similar N-aryl-2,5-dimethylpyrroles.
-
Reaction Setup: To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2,5-hexanedione (1.0-1.2 eq).
-
Catalysis: Add a catalytic amount of a weak acid, for instance, acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Spectroscopic Data (Analog-Based)
No published spectroscopic data is available for the title compound. However, the data for the structurally similar compound, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole , can serve as a valuable reference for characterization.
| Data Type | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole |
| ¹H NMR (CDCl₃) | δ 7.80 (d, J = 8.5 Hz, 2H), 7.08 (d, J = 8.5 Hz, 2H), 5.90 (s, 2H), 2.03 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 |
| GC-MS (EI) | m/z 297 ([M]⁺) |
Note: The chemical shifts and fragmentation patterns for this compound are expected to be influenced by the presence of the fluorine atom, leading to characteristic splitting patterns in the NMR spectra.
Biological Activity and Potential Applications in Drug Development
The pyrrole nucleus is a key pharmacophore in numerous biologically active compounds. While the specific biological activity of this compound has not been reported, its structural features suggest potential for investigation in several therapeutic areas.
-
Kinase Inhibition: Many pyrrole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. The planar pyrrole core can act as a scaffold for positioning substituents to interact with the ATP-binding site of kinases.
-
Anticancer Activity: Substituted pyrroles have demonstrated cytotoxic effects against various cancer cell lines. The presence of halogens can enhance lipophilicity and potentially modulate the pharmacokinetic properties of the molecule.
-
Anti-inflammatory Effects: Certain pyrrole-containing compounds have shown anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).
Conceptual Signaling Pathway: Pyrrole Derivatives as Kinase Inhibitors
The following diagram illustrates a generalized mechanism of how a pyrrole-based kinase inhibitor might function.
Conclusion
This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While there is a notable absence of detailed experimental data in the public domain, its synthesis can be reliably approached via the Paal-Knorr reaction. The structural analogy to other biologically active pyrroles suggests that this compound warrants further investigation to elucidate its physicochemical properties and biological activity. Researchers are encouraged to use the information in this guide as a foundation for their studies and to contribute to the body of knowledge on this and related compounds.
A Technical Guide to the Spectroscopic and Synthetic Aspects of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic methodology relevant to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. Due to the limited availability of specific experimental data for the title compound, this document presents spectroscopic data for the closely related analog, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, as a reference. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds, which are valuable for researchers in organic synthesis and medicinal chemistry.
Spectroscopic Data of a Structural Analog: 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
Table 1: ¹H NMR Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | d, J = 8.8 Hz | 2H | Ar-H |
| 7.08 | d, J = 8.8 Hz | 2H | Ar-H |
| 5.90 | s | 2H | Pyrrole-H |
| 2.00 | s | 6H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
| Chemical Shift (δ) ppm | Assignment |
| 140.0 | Ar-C -I |
| 138.4 | Ar-C |
| 129.8 | Ar-C H |
| 128.9 | Pyrrole-C -CH₃ |
| 106.9 | Pyrrole-C H |
| 92.9 | Ar-C -I |
| 12.9 | C H₃ |
Table 3: Mass Spectrometry Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
| m/z | Ion |
| 297.0 | [M]⁺ |
| 170.1 | [M - I]⁺ |
Table 4: Infrared (IR) Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
| Wavenumber (cm⁻¹) | Assignment |
| 3050-2850 | C-H stretch (aromatic and aliphatic) |
| 1590, 1490 | C=C stretch (aromatic) |
| 1380 | C-H bend (methyl) |
| 1050 | C-N stretch |
| 820 | C-H bend (para-substituted aromatic) |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of 1-aryl-2,5-dimethyl-1H-pyrrole derivatives.
Synthesis Protocol: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1]
Materials:
-
Hexane-2,5-dione
-
2-Fluoro-4-iodoaniline
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in glacial acetic acid.
-
Add hexane-2,5-dione (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Caption: Workflow for the Paal-Knorr Synthesis of 1-Aryl-2,5-dimethyl-1H-pyrroles.
Spectroscopic Characterization Protocols
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a larger number of scans are typically required.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition:
-
Method: Electrospray ionization (ESI) or electron impact (EI) are common methods.[3][4]
-
Analysis: Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system.[5] For EI, the sample is introduced into a high vacuum and bombarded with electrons.[3][4] The mass-to-charge ratio (m/z) of the resulting ions is then measured.[6]
Sample Preparation:
-
Neat Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest.[7]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent).
-
Place the prepared sample in the spectrometer and acquire the spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8]
Caption: General Analytical Workflow for the Structural Elucidation of Substituted Pyrroles.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
The Multifaceted Biological Activities of Substituted 1-Phenyl-2,5-dimethylpyrroles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-2,5-dimethylpyrrole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into substituted 1-phenyl-2,5-dimethylpyrroles and related derivatives. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents by presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Synthetic Strategy: The Paal-Knorr Reaction
The primary route for synthesizing 1-phenyl-2,5-dimethylpyrroles is the Paal-Knorr synthesis, a robust and versatile method involving the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, a substituted aniline.[1] This reaction is typically catalyzed by an acid and can be performed using conventional heating or microwave irradiation to improve yields and reduce reaction times.[2]
Figure 1: Generalized workflow for the Paal-Knorr synthesis of substituted 1-phenyl-2,5-dimethylpyrroles.
Diverse Biological Activities
Substituted 1-phenyl-2,5-dimethylpyrroles and their analogs exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities. The nature and position of substituents on the phenyl ring and the pyrrole core play a crucial role in modulating the potency and selectivity of these compounds.
Anti-inflammatory and Analgesic Activity
A significant body of research has focused on the anti-inflammatory and analgesic properties of this class of compounds. Many derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[3] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Figure 2: Mechanism of anti-inflammatory action via COX-2 inhibition.
Table 1: Anti-inflammatory and Analgesic Activity of Substituted Pyrrole Derivatives
| Compound ID | Substituent(s) | Assay | Target | Activity | Reference |
| 2c | 4,6-dimethyl-5-phenyl-2-[[4-(p-tolyl)-1-piperazinyl]methyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | In vitro COX-1/COX-2 Inhibition | COX-1/COX-2 | Stronger activity than meloxicam | [3] |
| 2b | 4,6-dimethyl-5-phenyl-2-[[4-(o-tolyl)-1-piperazinyl]methyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | In vitro COX-1/COX-2 Inhibition | COX-1/COX-2 | Similar COX selectivity to meloxicam | [3] |
| 2a | N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzenecarboximidamide | Inhibition of pro-inflammatory cytokines | IL-6, TNF-α | Strongest inhibition of IL-6 and TNF-α production | [4] |
| Various | Fused pyrrolopyridines | Carrageenan-induced paw edema | In vivo inflammation | Significant anti-inflammatory activity, comparable to diclofenac | [5] |
Antimicrobial Activity
Derivatives of the 1-phenyl-2,5-dimethylpyrrole core have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of Substituted 1-Phenyl-2,5-dimethylpyrrole and Related Derivatives
| Compound ID | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Reference |
| Vc | N-arylpyrrole derivative | Staphylococcus aureus (MRSA) | 4 | [6] |
| Vc | Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii | 8 | [6] | |
| 4c, 4d, 10 | 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs | Staphylococcus aureus | 1 | [7] |
| 15b, 15c, 15d | Azetidinone derivatives of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid | Various bacteria | 1 | [7] |
| 7, 9 | Pyrrole-based chalcones with chloro substituents | Candida krusei | 25 | [8] |
Cytotoxic (Anticancer) Activity
The cytotoxic potential of substituted 1-phenyl-2,5-dimethylpyrroles against various cancer cell lines has been extensively investigated. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of protein kinases.[9] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Figure 3: General experimental workflow for in vitro cytotoxicity screening.
Table 3: Cytotoxic Activity of Substituted Pyrrole Derivatives against Cancer Cell Lines
| Compound ID | Substituent(s) | Cell Line(s) | IC50 (µM) | Reference |
| Compound 1 | Indole-based caffeic acid amide | HTB-26 (breast), PC-3 (pancreatic), HepG2 (liver) | 10 - 50 | [10] |
| Compound 2 | Indole-based caffeic acid amide | HCT116 (colon) | 0.34 | [10] |
| 7 | Pyrrole-based chalcone with 4-chloro substituent | HepG2 (liver) | 23 | [8] |
| 3 | Pyrrole-based chalcone | HepG2 (liver) | 27 | [8] |
| 5 | Pyrrole-based chalcone | HepG2 (liver) | 31 | [8] |
| 4a, 4d | Pyrrole derivatives from benzimidazolium salts | LoVo (colon) | Demonstrated dose- and time-dependent cytotoxicity | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Substituted 1-Phenyl-2,5-dimethylpyrroles (Paal-Knorr Reaction)
Materials:
-
Hexane-2,5-dione
-
Substituted aniline
-
Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)
-
Solvent (e.g., ethanol, methanol, or solvent-free conditions)
-
Round-bottom flask or microwave reaction vial
-
Reflux condenser (for conventional heating)
-
Microwave reactor (for microwave-assisted synthesis)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure (Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv.) and hexane-2,5-dione (1.0-1.1 equiv.) in a suitable solvent.[2]
-
Add a catalytic amount of the acid.
-
Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
After completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may involve neutralization, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na2SO4).[5]
-
The crude product is then purified by column chromatography or recrystallization to yield the pure substituted 1-phenyl-2,5-dimethylpyrrole.[2]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
Animals:
-
Wistar or Sprague-Dawley rats of either sex (150-200 g). Animals should be acclimatized for at least one week before the experiment.
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds (substituted pyrrole derivatives)
-
Reference drug (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are divided into groups (n=6): control (vehicle), reference drug, and test compound groups (various doses).
-
The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[4][12]
-
The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin) if desired.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13]
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard antimicrobial agents in the broth medium directly in the 96-well plates.[7]
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 5 µL of the standardized inoculum.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[7]
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. MTT assay overview | Abcam [abcam.com]
Potential Therapeutic Avenues of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole and its Analogs: A Technical Guide
Disclaimer: Publicly available information on the specific therapeutic targets and biological activity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is limited. This document provides an in-depth analysis of the therapeutic potential of structurally related 1-aryl-2,5-dimethyl-1H-pyrrole derivatives based on existing scientific literature. The findings presented herein for analogous compounds may offer insights into the potential applications of the title compound.
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Derivatives of 1-aryl-2,5-dimethyl-1H-pyrrole have emerged as a promising class of compounds with potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases. This technical guide summarizes the known biological targets of these analogs, presents quantitative data on their activity, details relevant experimental protocols, and visualizes key pathways and workflows.
Potential Therapeutic Targets
Based on studies of structurally similar compounds, the primary therapeutic targets for derivatives of 1-aryl-2,5-dimethyl-1H-pyrrole can be categorized as follows:
-
Neurodegenerative Diseases: Inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).
-
Oncology: Inhibition of cancer cell proliferation through various mechanisms, including disruption of microtubule polymerization.
-
Infectious Diseases: Antifungal activity against various pathogenic strains.
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition
Certain derivatives of 1-phenyl-2,5-dimethyl-1H-pyrrole have been identified as selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. Some of these compounds also exhibit moderate inhibitory activity against AChE, a key target in Alzheimer's disease therapy.[2]
Quantitative Data for MAO-B and AChE Inhibitors
| Compound ID | Target | IC50 (µM) | Reference |
| EM-DC-19 (2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2H-imidazol-4-yl)propanoic acid) | MAO-B | 0.299 ± 0.10 | [2] |
| AChE | 76.15 ± 6.12 | [2] | |
| EM-DC-27 ([4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid) | MAO-B | 0.344 ± 0.10 | [2] |
| AChE | 375.20 ± 52.99 | [2] |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the MAO-B inhibitory activity of test compounds.
-
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-B catalyzed oxidation of a substrate. A fluorescent probe reacts with H₂O₂ in the presence of a developer to produce a fluorescent product, the intensity of which is proportional to MAO-B activity.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Developer solution
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Test compounds and a known MAO-B inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.
-
Add the diluted compounds and controls to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution to each well and incubate.
-
Initiate the reaction by adding the MAO-B substrate solution containing the developer and fluorescent probe.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., phosphate buffer)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of ATCh, DTNB, and the AChE enzyme in the assay buffer.
-
Add the assay buffer, DTNB solution, and test compound solution to the wells of the microplate.
-
Add the AChE enzyme to initiate the reaction and incubate.
-
Add the ATCh substrate solution to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at multiple time points.
-
Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the IC50 value.[4]
-
Signaling Pathway and Workflow Diagrams
Anticancer Activity
Several 1-aryl-2,5-dimethyl-1H-pyrrole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization, a critical process for cell division.[5]
Quantitative Data for Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| cpd 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 | [6] |
| HCT-116 (Colon) | 1.0 - 1.7 | [6] | |
| CHO (Ovarian) | 1.0 - 1.7 | [6] | |
| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 | [6] |
| DU145 (Prostate) | 0.5 - 0.9 | [6] | |
| CT-26 (Colon) | 0.5 - 0.9 | [6] | |
| cpd 15 | A549 (Lung) | 3.6 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
-
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the formation of microtubules from tubulin dimers.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution at 340 nm.
-
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer
-
GTP (Guanosine triphosphate)
-
Test compounds and a known tubulin inhibitor (e.g., Colchicine) or promoter (e.g., Paclitaxel)
-
96-well plate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare the tubulin solution in the polymerization buffer on ice.
-
Add GTP and the test compounds to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals.
-
Plot the absorbance versus time to obtain polymerization curves and analyze the effect of the compounds on the rate and extent of tubulin polymerization.[7][8]
-
Signaling Pathway and Workflow Diagrams
Antifungal Activity
Derivatives of 1-methyl-2,5-diaryl-1H-pyrrole have demonstrated significant antifungal activity against various Candida and Aspergillus species.[1][7] This suggests that the 1-aryl-2,5-dimethyl-1H-pyrrole scaffold could be a valuable starting point for the development of new antifungal agents.
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of an antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.
-
Materials:
-
Fungal strains (e.g., Candida spp., Aspergillus spp.)
-
Standardized broth medium (e.g., RPMI 1640)
-
Test compounds and a known antifungal drug (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized fungal inoculum suspension.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours for yeasts).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration showing no visible growth or a significant reduction in growth compared to the control.[9][10]
-
Synthesis of 1-Aryl-2,5-dimethyl-1H-pyrroles
The Paal-Knorr synthesis is a common and efficient method for the preparation of 1-aryl-2,5-dimethyl-1H-pyrroles.[11][12]
Experimental Protocol: Paal-Knorr Synthesis
-
Principle: The reaction involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary arylamine.
-
Materials:
-
2,5-Hexanedione
-
Substituted aniline (e.g., 2-fluoro-4-iodoaniline)
-
Solvent (e.g., ethanol, acetic acid)
-
Optional catalyst (e.g., a weak acid)
-
-
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve the substituted aniline and 2,5-hexanedione in a suitable solvent.
-
Add a catalytic amount of a weak acid, if necessary.
-
Reflux the reaction mixture for a specified time.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-aryl-2,5-dimethyl-1H-pyrrole.[11]
-
-
Procedure (Microwave-Assisted):
-
Combine the 1,4-dicarbonyl compound and the primary amine in a microwave reaction vial with a suitable solvent.
-
Seal the vial and irradiate in a microwave reactor at a set temperature and time.
-
After cooling, work up the reaction mixture and purify the product.[13]
-
Conclusion
While direct biological data for this compound is not currently available, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule. The 1-aryl-2,5-dimethyl-1H-pyrrole scaffold has proven to be a versatile template for the design of inhibitors of enzymes relevant to neurodegenerative diseases, potent anticancer agents, and novel antifungal compounds. The synthetic accessibility of these compounds via methods like the Paal-Knorr synthesis further enhances their appeal for drug discovery programs. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific therapeutic targets and potential clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
In Silico Modeling of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide for Drug Discovery Researchers
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on the pyrrole ring and its N-aryl substituent can significantly modulate its physicochemical properties and biological targets. This guide outlines a comprehensive in silico approach to characterize the potential therapeutic profile of the novel compound, 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. The presence of a fluoro and iodo group on the phenyl ring suggests possibilities for halogen bonding and altered electronic properties that could be exploited for targeted drug design.
Molecular Properties and Synthesis
The hypothetical synthesis of this compound can be achieved via the Paal-Knorr synthesis, a reliable method for constructing pyrrole rings.[3][4] This involves the condensation of 2,5-hexanedione with 2-fluoro-4-iodoaniline.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Method |
| Molecular Weight | 359.18 g/mol | - |
| LogP | 4.5 | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 1 | - |
| Polar Surface Area | 4.9 Ų | - |
| Water Solubility | Low | - |
| GI Absorption | High | - |
| BBB Permeability | Yes | - |
| CYP450 Inhibition | Probable inhibitor of CYP2D6 | - |
Hypothetical Biological Target and Signaling Pathway
Based on the known activities of other N-arylpyrrole derivatives, a plausible biological target for this compound is a protein kinase involved in oncogenic signaling, such as a receptor tyrosine kinase (RTK).[1][5] For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Hypothetical VEGFR-2 signaling pathway and the inhibitory action of the compound.
In Silico Modeling Workflow
A multi-step computational approach can be employed to predict the binding affinity and mode of interaction of the compound with its putative target.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
Fluorinated Pyrrole Derivatives in Medicinal Chemistry: An In-depth Technical Guide
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic incorporation of fluorine into these pyrrole-based molecules has become a powerful tool for drug discovery professionals.[3][4] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the physicochemical and pharmacological profiles of drug candidates.[5][6] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of fluorinated pyrrole derivatives, aimed at researchers, scientists, and drug development professionals.
The Impact of Fluorination on Pyrrole Derivatives
The introduction of fluorine or fluorine-containing groups (e.g., -CF3) into a pyrrole scaffold can significantly alter its properties:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, often blocking metabolic hotspots in a molecule and thereby increasing its half-life and bioavailability.[4][5][6]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions (e.g., dipole-dipole, halogen bonds), potentially enhancing the binding affinity of a ligand to its target protein.[6][7]
-
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity. While a single fluorine atom may have a minor effect, a trifluoromethyl group often increases lipophilicity, which can influence membrane permeability and cell uptake.[4][8][9]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and thus influencing its solubility and target engagement.[5][9]
Synthetic Strategies for Fluorinated Pyrroles
The synthesis of fluorinated pyrrole derivatives generally follows two main approaches: the direct fluorination of a pre-existing pyrrole ring or the construction of the pyrrole ring from fluorine-containing precursors.[10]
1. Direct Fluorination: This method involves treating a pyrrole derivative with an electrophilic fluorinating agent (e.g., Selectfluor) or other fluorinating reagents. The challenge lies in controlling the regioselectivity of the reaction.
2. Ring Construction from Fluorinated Building Blocks: This is a more common and versatile approach. It involves using fluorinated starting materials in classic pyrrole synthesis reactions (e.g., Paal-Knorr, Knorr, or Hantzsch synthesis) or modern cycloaddition reactions.[10] For instance, a [3+2] cycloaddition between 2H-azirines and nitroalkenes under photoredox conditions has been developed for a metal-free, regioselective synthesis of trisubstituted pyrroles.[10] Another method involves the conjugate addition of pyrroles to β-Fluoro-β-nitrostyrenes.[8]
Below is a general workflow for the synthesis and initial evaluation of novel fluorinated pyrrole derivatives.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Halogenation in N-Aryl Pyrroles: A Deep Dive into Structure-Activity Relationships
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated N-aryl pyrroles, a class of compounds demonstrating significant potential in therapeutic applications, particularly as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel therapeutic agents.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl group at the nitrogen atom (N-aryl pyrroles) provides a versatile platform for further functionalization. Halogenation of these N-aryl pyrroles has emerged as a powerful strategy to modulate their physicochemical properties and enhance their biological activity. This guide will explore the critical role of halogen substituents in dictating the potency and selectivity of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Activity of Halogenated N-Aryl Pyrroles
Halogenated N-aryl pyrroles have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[1][2][3] The nature, position, and number of halogen substituents on both the pyrrole and the N-aryl ring play a crucial role in determining their inhibitory activity.
Quantitative Structure-Activity Relationship Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a selection of halogenated N-aryl pyrroles and related derivatives against various cancer cell lines.
| Compound ID | N-Aryl Substituent | Pyrrole Substituents | Halogen(s) | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 12l | Not Specified | Alkynylated | Not Specified | U251 (Glioblastoma) | Not Specified | 2.29 ± 0.18 | [4] |
| A549 (Lung) | Not Specified | 3.49 ± 0.30 | [4] | ||||
| 48 | Aminophenyl | 3-aroyl, 4-aminophenyl | Not Specified | T24 (Bladder) | Not Specified | Low Nanomolar | [5] |
| 69 | Aminophenyl | 3-aroyl, 4-aminophenyl | Not Specified | KBM5-T315I (CML) | Not Specified | Low Nanomolar | [5] |
| 28 | 8-quinolinyl | 4-(benzenesulfonamide) | None | HCT-116 (Colon) | MTT | 3 | [6] |
| MCF-7 (Breast) | MTT | 5 | [6] | ||||
| HeLa (Cervical) | MTT | 7 | [6] | ||||
| 3h | Not Specified | Polysubstituted | Not Specified | 10 Cancer Cell Lines | Not Specified | 2.9 - 16 | [7] |
| 3k | Not Specified | Polysubstituted | Not Specified | 10 Cancer Cell Lines | Not Specified | 2.9 - 16 | [7] |
Antimicrobial Activity of Halogenated N-Aryl Pyrroles
The antimicrobial potential of halogenated N-aryl pyrroles has been extensively investigated, with many derivatives exhibiting potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. Halogenation often enhances the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.
Quantitative Structure-Activity Relationship Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentrations (MIC) of various halogenated N-aryl pyrroles against different bacterial strains.
| Compound Class | N-Aryl Substituent | Pyrrole Substituents | Halogen(s) | Bacterial Strain | MIC (mg/L) | Reference |
| Pyrrolopyrimidines | 4-hydroxy-6-aryl | 4-(benzylamine) | Bromo | Staphylococcus aureus | 8 | [8][9] |
| Pyrrolopyrimidines | 4-hydroxy-6-aryl | 4-(benzylamine) | Iodo | Staphylococcus aureus | 8 | [8][9] |
| Phallusialides A | Not Applicable | Not Specified | Cl or Br at C4 | MRSA | 32 µg/mL | [10] |
| Phallusialides B | Not Applicable | Not Specified | Cl or Br at C4 | Escherichia coli | 64 µg/mL | [10] |
| Thiazolyl-halogenated pyrrole | Thiazolyl-phenol | Tribromo-pyrrole | 3,4,5-tribromo, 2-bromo | Vancomycin-resistant Enterococcus faecalis | ≤ 0.125 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activity of halogenated N-aryl pyrroles.
Synthesis of Halogenated N-Aryl Pyrroles
A general and efficient method for the synthesis of N-arylpyrroles involves the Paal-Knorr pyrrole condensation. This reaction utilizes a 1,4-dicarbonyl compound and a primary amine in the presence of an acid catalyst. For the synthesis of halogenated derivatives, halogenated anilines or halogenated 1,4-dicarbonyl compounds can be employed.
General Procedure:
-
A mixture of the appropriate 1,4-dicarbonyl compound (1 equivalent) and the substituted aniline (1.2 equivalents) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid or hydrochloric acid) is added to the reaction mixture.
-
The mixture is heated to reflux for a specified period (typically 2-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl pyrrole.
Halogenation of the pyrrole ring can be achieved post-synthesis using various halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
In Vitro Anticancer Activity Assays
MTT Cell Viability Assay:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway: EGFR/VEGFR Inhibition
Caption: EGFR/VEGFR signaling pathway inhibition by halogenated N-aryl pyrroles.
Experimental Workflow: High-Throughput Antimicrobial Screening
Caption: High-throughput screening workflow for antimicrobial compound discovery.
Conclusion
The strategic incorporation of halogens into the N-aryl pyrrole scaffold is a highly effective approach for the development of potent anticancer and antimicrobial agents. The data presented in this guide underscores the importance of the type and position of halogen substituents in modulating biological activity. The detailed experimental protocols provide a framework for the continued exploration and optimization of this promising class of compounds. Further research, guided by the structure-activity relationships outlined herein, is anticipated to lead to the discovery of novel and effective therapeutic agents.
References
- 1. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 3. Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Discovery and Synthesis of Novel Pyrrole-Based Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrrole-based kinase inhibitors, with a focus on practical methodologies and data interpretation.
The Pyrrole Scaffold in Kinase Inhibition
The pyrrole ring system is a versatile pharmacophore in the design of kinase inhibitors. Its utility stems from its ability to mimic the purine core of ATP, the natural substrate for kinases, allowing for competitive inhibition at the enzyme's active site.[3] Prominent examples of pyrrole-containing kinase inhibitors include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4]
The development of novel pyrrole-based inhibitors often involves the exploration of different pyrrole-containing cores, such as pyrrolo[2,3-d]pyrimidines and pyrrole indolin-2-ones, and the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties.[1][4]
Synthesis of Pyrrole-Based Scaffolds
A variety of synthetic strategies are employed to construct the pyrrole core and its derivatives. The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles.
General Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
-
Materials:
-
Aniline (1.0 equivalent)
-
Hexane-2,5-dione (1.0 equivalent)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline and hexane-2,5-dione in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purify the crude product by recrystallization from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Synthesis of Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core is a key scaffold in many potent kinase inhibitors.[4] Their synthesis can be achieved through various multi-step sequences. A common approach involves the construction of a substituted pyrrole followed by annulation of the pyrimidine ring.
Experimental Protocol: Synthesis of Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives
This synthesis is a multi-step process that begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Step 1: Nucleophilic Aromatic Substitution. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a substituted aniline to introduce the side chain.
-
Step 2: Hydrazinolysis. The ester group on the side chain is converted to a hydrazide.
-
Step 3: Condensation. The hydrazide is condensed with a substituted benzaldehyde to form the final N'-benzylidenebenzohydrazide product.
Biological Evaluation of Pyrrole-Based Kinase Inhibitors
A critical aspect of the drug discovery process is the thorough biological evaluation of newly synthesized compounds. This typically involves a cascade of assays to determine potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Experimental Protocol: TR-FRET Kinase Assay
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate, and a fluorescently labeled tracer that binds to the antibody. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the tracer in close proximity, resulting in a FRET signal.
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a microplate, add the kinase, the substrate, and ATP to initiate the reaction, in the presence of the test inhibitor or vehicle control.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and add the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Cytotoxicity Assays
These assays determine the effect of a compound on the proliferation and survival of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.
Experimental Protocol: MTT Assay
-
Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
-
Apoptosis Assays
To understand the mechanism of cell death induced by a compound, apoptosis assays are performed. Annexin V staining followed by flow cytometry is a common method.
Experimental Protocol: Annexin V Apoptosis Assay
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.
-
Procedure:
-
Treat cells with the test compound for a desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cells.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
-
Data Presentation and Structure-Activity Relationship (SAR)
The systematic collection and analysis of biological data are crucial for establishing a structure-activity relationship (SAR). This involves correlating changes in the chemical structure of the inhibitors with their biological activity. Clearly structured tables are essential for this purpose.
Quantitative Data Summary
The following tables present a compilation of data for representative pyrrole-based kinase inhibitors, demonstrating the link between their chemical structure, kinase inhibitory potency, and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrole-Sulfonamide EGFR Inhibitors [1]
| Compound | EGFR IC50 (µM) |
| 6 | 0.065 |
| Erlotinib (Reference) | 0.061 |
Table 2: Cytotoxic Activity of Pyrrole-Sulfonamide EGFR Inhibitors against A-549 Lung Cancer Cells [1]
| Compound | A-549 IC50 (µM) |
| 6 | 4.55 |
| Doxorubicin (Reference) | 7.52 |
Table 3: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine VEGFR-2 Inhibitors [5]
| Compound | VEGFR-2 IC50 (nM) |
| 12d | 11.9 |
| 15c | 13.6 |
Table 4: Apoptosis Induction by Pyrrole-Sulfonamide Compound 6 in A-549 Cells [1]
| Treatment | Early Apoptosis (%) |
| Control | 1.23 |
| Compound 6 | 10.12 |
| Erlotinib | 6.13 |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them is essential for a comprehensive understanding.
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets for pyrrole-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Experimental Workflows
The following diagrams outline the general workflows for the discovery and evaluation of novel kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery.
Caption: Workflow for the biological evaluation of a novel kinase inhibitor.
Conclusion
The pyrrole scaffold continues to be a highly productive starting point for the design and discovery of novel kinase inhibitors. A systematic approach, combining efficient synthetic methodologies with a comprehensive suite of biological assays, is essential for the successful development of new therapeutic agents. The data and protocols presented in this guide offer a framework for researchers in the field of drug discovery to advance their own research programs in this exciting and impactful area.
References
- 1. Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Paal-Knorr Synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr synthesis. This method is a robust and widely used chemical reaction for the synthesis of substituted pyrroles.[1] The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to form the pyrrole ring.[1][2][3]
Reaction Scheme
The synthesis of this compound is achieved by the reaction of 2,5-hexanedione with 2-fluoro-4-iodoaniline.
Figure 1. Paal-Knorr synthesis of this compound from 2,5-hexanedione and 2-fluoro-4-iodoaniline.
Quantitative Data Summary
As this is a generalized protocol, the following table presents expected quantitative data based on typical Paal-Knorr syntheses of similar N-substituted pyrroles. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Notes |
| Reactant | 2,5-Hexanedione | A common 1,4-dicarbonyl compound used in Paal-Knorr synthesis.[4][5] |
| Reactant | 2-Fluoro-4-iodoaniline | An aniline derivative serving as the primary amine.[6][7] |
| Catalyst | Acetic Acid (catalytic amount) | A weak acid catalyst that accelerates the reaction.[3] |
| Solvent | Ethanol | A common solvent for this reaction, though solvent-free conditions are also possible. |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Theoretical Yield | Calculated based on the limiting reagent. | |
| Actual Yield | 75-90% | Yields for Paal-Knorr synthesis are generally good to excellent.[1][8] |
| Purity (post-column) | >98% | Determined by analytical techniques such as HPLC or GC-MS. |
| ¹H NMR (CDCl₃, ppm) | δ 7.6-7.4 (m, 2H, Ar-H), 7.2-7.0 (m, 1H, Ar-H), 5.9 (s, 2H, pyrrole-H), 2.1 (s, 6H, CH₃) | Expected chemical shifts for the aromatic, pyrrole, and methyl protons. |
| ¹³C NMR (CDCl₃, ppm) | δ 159 (d, J=250 Hz, C-F), 140-115 (Ar-C), 128 (pyrrole C-CH₃), 106 (pyrrole C-H), 90 (C-I), 13 (CH₃) | Expected chemical shifts for the carbon atoms, including the characteristic splitting due to the fluorine atom. |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₂H₁₂FIN: 316.00. Found: 316.0. | The expected mass-to-charge ratio for the protonated molecule. |
Experimental Protocol
This protocol outlines the synthesis of this compound using conventional heating.
Materials
-
2,5-Hexanedione (1.0 equivalent)
-
2-Fluoro-4-iodoaniline (1.0 equivalent)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 equivalents)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reactants: To this solution, add 2,5-hexanedione (1.0 equivalent) followed by a catalytic amount of glacial acetic acid (e.g., a few drops or 0.1 equivalents).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Paal-Knorr synthesis of this compound.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Reaction Mechanism
The mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal followed by cyclization and dehydration.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 5. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. 2-Fluoro-4-iodoaniline (29632-74-4) at Nordmann - nordmann.global [nordmann.global]
- 8. mdpi.com [mdpi.com]
Synthesis of 1-aryl-2,5-dimethylpyrroles: An Experimental Protocol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-aryl-2,5-dimethylpyrroles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The synthesis is primarily achieved through the Paal-Knorr condensation reaction, a reliable and versatile method for the formation of pyrrole rings.[1][2] This protocol outlines both conventional heating and microwave-assisted methods for the synthesis, offering flexibility for various laboratory setups.
Introduction
1-Aryl-2,5-dimethylpyrroles are a key structural motif found in a variety of biologically active molecules.[3] Their derivatives have shown promise as antitubercular agents, anti-inflammatory agents, and inhibitors of various enzymes, making them attractive targets for drug discovery programs.[3][4] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary aryl amine, is the most common and efficient method for preparing these compounds.[1][5] The reaction can be catalyzed by acids and can be performed under various conditions, including solvent-free and aqueous media.[6][7]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 1-aryl-2,5-dimethylpyrroles, providing a comparative overview of different methodologies.
| Aryl Amine (Ar-NH₂) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | 52 | [8] |
| Aniline | Salicylic acid | None | - | 0.25 min | 92 | [8] |
| Aniline | None | Water | 100 | 15 min | 85 | [7] |
| 4-Toluidine | CATAPAL 200 | None | 60 | 45 min | 96 | [9] |
| 4-Chloroaniline | CATAPAL 200 | None | 60 | 45 min | 87 | [9] |
| 3-Methoxy-5-(trifluoromethyl)aniline | CATAPAL 200 | None | 60 | 45 min | 83 | [9] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CATAPAL 200 | None | 60 | 45 min | 95 | [9] |
| Various amines | Acetic acid | Ethanol | 80 | - | - | [8] |
| Various amines | Acetic acid | None | 120-150 | 2-10 min | 65-89 | [8] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 1-phenyl-2,5-dimethylpyrrole
This protocol describes a classic Paal-Knorr reaction using conventional heating.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and aniline (1.0 eq) in methanol.
-
Add a single drop of concentrated hydrochloric acid as a catalyst.[8]
-
Heat the mixture to reflux and maintain for 15 minutes.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Precipitate the product by adding cold 0.5 M hydrochloric acid.[8]
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a methanol/water mixture (9:1) to obtain pure 1-phenyl-2,5-dimethylpyrrole.[8]
Protocol 2: Microwave-Assisted Synthesis of 1-aryl-2,5-dimethylpyrroles
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.[10][11][12]
Materials:
-
2,5-Hexanedione
-
Substituted Aryl Amine
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve 2,5-hexanedione (1.0 eq) in a minimal amount of ethanol.
-
Add the substituted aryl amine (1.0 - 1.2 eq) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150°C) for a short duration (e.g., 2-10 minutes).[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the vial to room temperature.
-
The work-up procedure may vary depending on the properties of the product. A typical work-up involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), followed by washing, drying, and evaporation of the solvent.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 1-aryl-2,5-dimethylpyrroles and a logical workflow for their potential application in drug discovery.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
Application Note: 1H NMR Characterization of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the characterization of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Due to the absence of published experimental data for this specific compound, this note presents a predicted 1H NMR spectrum based on the analysis of its structural fragments and data from analogous compounds. The provided experimental protocol is a standardized procedure suitable for the analysis of this and similar small organic molecules.
Introduction
This compound is a substituted pyrrole derivative. Substituted pyrroles are important heterocyclic compounds frequently found in pharmaceuticals and functional materials. Accurate structural elucidation is critical, and 1H NMR spectroscopy is one of the most powerful techniques for this purpose. This application note outlines the expected 1H NMR spectral data and provides a comprehensive experimental protocol for its acquisition and analysis.
Chemical Structure
Predicted 1H NMR Data
The predicted 1H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the known spectral data of 2-fluoro-4-iodoaniline[1][2][3] and 2,5-dimethyl-1-phenylpyrrole[4][5], as well as general principles of NMR spectroscopy.[6][7]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrrole-CH3 | ~ 2.0 - 2.2 | s | - | 6H |
| Pyrrole-H | ~ 5.8 - 6.0 | s | - | 2H |
| Ar-H (ortho to I) | ~ 7.8 - 8.0 | dd | J(H,H) = ~8-9, J(H,F) = ~2-3 | 1H |
| Ar-H (meta to I) | ~ 7.5 - 7.7 | ddd | J(H,H) = ~8-9, J(H,F) = ~4-5, J(H,H) = ~2 | 1H |
| Ar-H (ortho to F) | ~ 7.2 - 7.4 | t | J(H,H) = ~8-9 | 1H |
Experimental Protocol
A standard protocol for acquiring a high-quality 1H NMR spectrum is detailed below.[8]
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0 to 12 ppm.
3. Data Processing
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction should be applied to obtain a flat baseline.
-
The baseline should be corrected.
-
The spectrum should be referenced to the residual solvent peak (CDCl3 at 7.26 ppm) or an internal standard (TMS at 0.00 ppm).
-
Integration of the signals should be performed to determine the relative number of protons for each resonance.
-
Peak picking should be done to identify the chemical shifts of all signals.
Workflow Diagram
Caption: Workflow for the 1H NMR characterization of a small molecule.
This application note provides a predicted 1H NMR data set and a detailed experimental protocol for the characterization of this compound. The provided information serves as a valuable guide for researchers working on the synthesis and analysis of this compound and its analogues, facilitating accurate and efficient structural verification.
References
- 1. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 2. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]
- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-DIMETHYL-1-PHENYLPYRROLE(83-24-9) 1H NMR [m.chemicalbook.com]
- 5. 1H-Pyrrole, 2,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry analysis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
An Application Note on the Mass Spectrometry Analysis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of the novel pyrrole derivative, this compound. Pyrrole derivatives are significant structural motifs in pharmaceuticals and functional materials, making their accurate characterization essential.[1][2][3] This document details protocols for sample preparation, and two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for structural elucidation through fragmentation analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for accurate molecular weight determination. Predicted fragmentation data and experimental parameters are provided to guide researchers in method development and data interpretation.
Introduction
Pyrrole and its substituted derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science.[3] The compound this compound is a halogenated aromatic pyrrole derivative with potential applications in drug discovery and organic electronics. Mass spectrometry is a powerful analytical technique for confirming the molecular structure and purity of such synthesized small molecules.[4]
The choice of ionization technique is critical for analyzing pyrrole derivatives.[1] Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, creating a molecular "fingerprint" useful for structural confirmation.[1][5] In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically yields the protonated molecular ion [M+H]+ with minimal fragmentation, ideal for confirming the molecular weight.[1] This note outlines optimized protocols for both GC-EI-MS and LC-ESI-MS/MS analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to ensure high-quality data and prevent instrument contamination.[6][7] The goal is to obtain a clean sample, free of non-volatile salts or particulates, at an appropriate concentration.[8]
Protocol:
-
Initial Dissolution: Accurately weigh and dissolve the solid this compound sample in a high-purity organic solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to create a stock solution with a concentration of 1 mg/mL.[6]
-
Working Solution for LC-MS: Take 10 µL of the stock solution and dilute it with 990 µL of a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). This yields a final concentration of approximately 10 µg/mL.[6]
-
Working Solution for GC-MS: Take 100 µL of the stock solution and dilute it with 900 µL of a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter to prevent blockage of the instrument's fluidic pathways.[6]
-
Vial Transfer: Transfer the final filtered solution into a 2 mL autosampler vial with a screw cap and a soft septum.[6]
GC-MS Analysis Protocol
GC-MS with EI is well-suited for volatile and thermally stable compounds like the target analyte, providing rich fragmentation for structural analysis.[1][9]
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C[1]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV[1]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C[1]
-
Scan Range: m/z 40–550
LC-MS/MS Analysis Protocol
LC-MS with ESI is ideal for confirming the molecular weight of less volatile or polar compounds and allows for controlled fragmentation experiments (MS/MS) to further elucidate the structure.[1][2]
Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo G2-XS QTOF (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS Scan Range: m/z 50–600
-
MS/MS: Collision-Induced Dissociation (CID) with collision energy ramp (e.g., 10-40 eV) for fragmentation of the precursor ion.
Data Presentation and Expected Results
The chemical formula for this compound is C₁₂H₁₁FIN. The predicted monoisotopic mass is 314.9920 Da.
Predicted Mass Spectrometry Data
The following tables summarize the predicted quantitative data for the primary ions expected from both EI and ESI-MS/MS analysis.
Table 1: Predicted High-Resolution Mass for Molecular Ions
| Ion Type | Ion Formula | Predicted m/z (Da) | Analysis Method |
|---|---|---|---|
| Molecular Ion [M]⁺• | [C₁₂H₁₁FIN]⁺• | 314.9920 | GC-EI-MS |
| Protonated Molecule [M+H]⁺ | [C₁₂H₁₂FIN]⁺ | 315.9998 | LC-ESI-MS |
Table 2: Predicted Key Fragment Ions and Neutral Losses
| Predicted Fragment m/z (Da) | Proposed Fragment Formula | Proposed Neutral Loss | Analysis Method |
|---|---|---|---|
| 299.9655 | [C₁₁H₈FIN]⁺• | CH₃• | GC-EI-MS |
| 187.9875 | [C₁₂H₁₁FN]⁺ | I• | Both |
| 172.0872 | [C₁₂H₁₁N]⁺• | HF, I• | GC-EI-MS |
| 173.0764 | [C₆H₅FI]⁺ | C₆H₆N• | Both |
| 94.0657 | [C₆H₈N]⁺ | C₆H₃FI | Both |
| 77.0391 | [C₆H₅]⁺ | C₆H₆FIN | GC-EI-MS |
Visualization of Experimental Workflow
The logical flow from sample preparation to final data analysis is a critical component of a robust analytical protocol.
Caption: Experimental workflow for MS analysis.
Conclusion
The protocols described in this application note provide a robust framework for the comprehensive mass spectrometric analysis of this compound. By employing both GC-EI-MS and LC-ESI-MS/MS, researchers can achieve confident structural elucidation and molecular weight confirmation. The provided instrument parameters and predicted fragmentation data serve as a valuable starting point for method development and characterization of this and other structurally related novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. biocompare.com [biocompare.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
Application Note: HPLC Purification of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole using High-Performance Liquid Chromatography (HPLC). The method is designed to be a starting point for researchers, with guidance on optimization for achieving high purity of the target compound.
Introduction
This compound is a halogenated aromatic compound. The purification of such molecules is crucial for their use in subsequent research and development, particularly in the pharmaceutical industry where purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual components from a mixture.
This application note details a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the separation of relatively non-polar compounds like the target molecule. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for purification.
Recommended HPLC Method
Based on the analysis of structurally similar halogenated aromatic and pyrrole-based compounds, a reverse-phase HPLC method is recommended.[1][2][3] The non-polar nature of the target compound allows for strong retention on a non-polar stationary phase, such as C18, with elution achieved by a polar mobile phase.[1]
Chromatographic Conditions
A summary of the recommended starting conditions for the HPLC purification is provided in the table below.
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% to 100% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column size) |
| Sample Preparation | Dissolve crude product in a minimal amount of Acetonitrile |
Method Optimization
The provided conditions are a starting point. For challenging separations, optimization may be necessary. Consider the following:
-
Stationary Phase: If co-eluting impurities are an issue, a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, could provide better resolution for halogenated aromatic compounds due to different pi-pi interactions.[4][5]
-
Mobile Phase Gradient: Adjusting the gradient slope or starting/ending percentages of the organic modifier (Acetonitrile) can improve the separation of closely eluting peaks.
-
Temperature: Modifying the column temperature can affect selectivity and resolution.[4]
Experimental Protocol
This section provides a detailed step-by-step procedure for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
Methanol (for cleaning)
-
Appropriate vials for sample preparation and fraction collection
Equipment
-
Preparative HPLC system
-
C18 reverse-phase preparative column
-
Sonicator
-
Vortex mixer
-
Rotary evaporator (for solvent removal from fractions)
Procedure
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of Formic Acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B: Add 1 mL of Formic Acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using a sonicator or an inline degasser.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of acetonitrile.
-
Ensure the sample is fully dissolved. If not, filter through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 preparative column.
-
Purge the pumps with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (70% B) at the specified flow rate until a stable baseline is achieved.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Start the gradient elution and monitor the chromatogram.
-
Collect fractions corresponding to the main peak of the target compound.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove residual solvent.
-
-
Purity Analysis:
-
Analyze the purity of the final product using analytical HPLC.
-
Confirm the identity and structure using techniques such as NMR and Mass Spectrometry.
-
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC purification process.
Caption: Workflow for the HPLC purification of this compound.
Data Summary
The following table summarizes the expected retention behavior and purity assessment.
| Analyte | Expected Retention Time (min) | Purity Specification | Analytical Method |
| This compound | 12 - 18 (Gradient Dependent) | > 98% | Analytical RP-HPLC |
| Process Impurities (e.g., starting materials, by-products) | Variable | N/A | Analytical RP-HPLC |
Conclusion
The described reverse-phase HPLC method provides a robust starting point for the purification of this compound. The protocol is straightforward and can be adapted and optimized to suit specific separation challenges and equipment availability. Proper execution of this method, followed by rigorous purity analysis, will yield a high-purity compound suitable for a wide range of research and development applications.
References
- 1. jordilabs.com [jordilabs.com]
- 2. Separation of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole in Kinase Inhibitor Screening
Disclaimer: Publicly available information on the specific biological activity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is limited. The following application notes and protocols are based on the known properties of similar substituted pyrrole derivatives, which have shown promise as kinase inhibitors.[1][2][3][4][5] The provided data is exemplary and should be replaced with empirically determined results.
Application Notes
The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery, particularly as kinase inhibitors.[2][5] The pyrrole scaffold is a key feature in several approved anti-cancer drugs that target protein kinases.[2][5]
The 2,5-dimethyl-1H-pyrrole core provides a rigid framework for the presentation of substituent groups to the kinase active site. The 1-phenyl substituent, with its fluoro and iodo groups, can engage in various interactions within the ATP-binding pocket of a kinase, including halogen bonding, which can contribute to both potency and selectivity. The 2-fluoro substitution can modulate the electronic properties of the phenyl ring, while the 4-iodo group offers a potential site for further chemical modification or for direct interaction with the target protein.
Given these structural features, this compound is a promising candidate for screening against a panel of protein kinases to identify novel therapeutic leads for various diseases, including cancer and inflammatory disorders.[1]
Experimental Protocols
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to quantify the enzymatic activity of a kinase in the presence of the test compound.[6]
Materials:
-
This compound (Test Compound)
-
Recombinant Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of a 2.5X kinase/substrate solution (prepared in Kinase Reaction Buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution (prepared in Kinase Reaction Buffer). The final reaction volume is 5 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Secondary Assay - Differential Scanning Fluorimetry (DSF)
DSF is used to assess the direct binding of the compound to the target kinase by measuring the change in the protein's melting temperature (Tm).[7]
Materials:
-
This compound (Test Compound)
-
Purified, recombinant kinase
-
SYPRO™ Orange Protein Gel Stain (5000X stock)
-
DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a thermal ramping feature
Procedure:
-
Reagent Preparation:
-
Dilute the SYPRO™ Orange dye to a 20X working stock in DSF buffer.
-
Prepare a solution of the kinase at a final concentration of 2 µM in DSF buffer.
-
-
Reaction Setup:
-
In a 96-well PCR plate, combine 20 µL of the kinase solution, 2.5 µL of the 20X SYPRO™ Orange dye, and the test compound to a final volume of 25 µL. The final compound concentration may range from 1 µM to 50 µM. Include a DMSO control.
-
-
Thermal Ramping:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the sample with the test compound. A significant positive ΔTm indicates compound binding.
-
Protocol 3: Cell-Based Assay - Cell Viability (MTT Assay)
This protocol determines the effect of the test compound on the proliferation of a cancer cell line known to be dependent on the target kinase.
Materials:
-
This compound (Test Compound)
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (as a control).
-
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Calculate the percent cell viability for each compound concentration relative to the DMSO control. Plot the percent viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
Table 1: Exemplary Kinase Inhibition Data for this compound
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 85 |
Table 2: Exemplary Differential Scanning Fluorimetry (DSF) Data
| Kinase Target | ΔTm (°C) with 10 µM Compound |
| Kinase A | +5.2 |
| Kinase B | +2.1 |
| Kinase C | +0.3 |
| Kinase D | +4.8 |
Table 3: Exemplary Cell Viability Data
| Cell Line | GI₅₀ (nM) |
| Cell Line X (dependent on Kinase A) | 50 |
| Cell Line Y (dependent on Kinase D) | 200 |
| Cell Line Z (not dependent on target kinases) | >20,000 |
Visualizations
Caption: MAPK/ERK Signaling Pathway with a potential point of inhibition.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Caption: Workflow for the Cell-Based MTT Viability Assay.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Cell-Based Assays for Evaluating the Anticancer Activity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties. Novel synthetic pyrrole derivatives are of great interest in oncology drug discovery. This document provides detailed protocols for a panel of essential cell-based assays to characterize the anticancer effects of a novel pyrrole compound, exemplified by 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. The described assays will enable the assessment of its cytotoxic and cytostatic effects, as well as elucidate its potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest. While the precise mechanism of this compound is yet to be fully elucidated, related pyrrole compounds have been shown to target various cellular pathways, including kinase signaling and microtubule dynamics, leading to cancer cell death.[1][2][3]
I. Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of living cells.[4]
Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Lines.
| Concentration (µM) | Cancer Cell Line A (% Viability) | Cancer Cell Line B (% Viability) | Cancer Cell Line C (% Viability) |
| 0 (Vehicle Control) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 0.1 | 95.2 ± 3.8 | 98.1 ± 4.2 | 96.5 ± 3.9 |
| 1 | 78.6 ± 4.1 | 85.3 ± 3.5 | 81.2 ± 4.0 |
| 5 | 52.3 ± 3.2 | 65.4 ± 2.9 | 58.7 ± 3.3 |
| 10 | 25.1 ± 2.5 | 40.8 ± 2.7 | 30.4 ± 2.8 |
| 25 | 10.8 ± 1.9 | 22.6 ± 2.1 | 15.3 ± 2.0 |
| 50 | 5.2 ± 1.1 | 12.3 ± 1.5 | 7.8 ± 1.3 |
| IC50 (µM) | 4.5 | 8.2 | 6.1 |
Experimental Protocol: MTT Assay [6][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
II. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Table 2: Hypothetical Quantification of Apoptosis Induced by this compound.
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.6 |
| Compound (IC50) | 45.8 ± 3.5 | 35.2 ± 2.9 | 19.0 ± 2.4 |
| Compound (2x IC50) | 20.1 ± 2.8 | 50.7 ± 4.1 | 29.2 ± 3.3 |
Experimental Protocol: Annexin V-FITC/PI Staining [9][10]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
III. Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cells.[12][13] This allows for the quantification of cells in each phase of the cell cycle.
Table 3: Hypothetical Cell Cycle Distribution after Treatment with this compound.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 60.5 ± 3.1 | 25.2 ± 2.5 | 14.3 ± 1.9 | 1.8 ± 0.5 |
| Compound (IC50) | 40.2 ± 2.8 | 45.8 ± 3.3 | 14.0 ± 2.0 | 8.5 ± 1.2 |
| Compound (2x IC50) | 25.7 ± 2.5 | 55.3 ± 4.0 | 19.0 ± 2.6 | 15.6 ± 1.8 |
Experimental Protocol: Cell Cycle Analysis [14][15][16]
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
IV. Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Hypothetical signaling pathway for the compound.
References
- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Testing Antitubercular Activity of N-aryl-2,5-dimethylpyrroles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new antitubercular agents. N-aryl-2,5-dimethylpyrroles have emerged as a promising class of compounds with significant in vitro activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3][4] This document provides detailed protocols for the in vitro evaluation of N-aryl-2,5-dimethylpyrroles for their antitubercular activity, focusing on the widely used Microplate Alamar Blue Assay (MABA). Additionally, protocols for assessing cytotoxicity and intracellular activity are presented to build a comprehensive preliminary profile of these compounds.
Data Presentation
The following tables summarize the antitubercular activity and cytotoxicity of a series of representative N-aryl-2,5-dimethylpyrrole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of N-aryl-2,5-dimethylpyrroles against M. tuberculosis H37Rv
| Compound ID | Structure | MIC (µg/mL) | Reference |
| 5a | N-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | 1.0 | [1] |
| 5d | 1-(4-chlorophenyl)-N-(cyclohexylmethyl)-2,5-dimethyl-1H-pyrrol-3-amine | 0.125 - 0.25 | [1] |
| 5m | 1-(4-bromophenyl)-N-(cyclohexylmethyl)-2,5-dimethyl-1H-pyrrol-3-amine | 0.25 | |
| 5q | N-(cyclohexylmethyl)-2,5-dimethyl-1-(1,3-benzothiazol-2-yl)-1H-pyrrol-3-amine | 0.40 | |
| 5r | N-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}pyridine-4-carbohydrazide | 0.49 | |
| 7j | 1-benzyl-N-(cyclohexylmethyl)-5-fluoro-1H-indol-3-amine | <0.06 | [5] |
Table 2: Activity of Selected N-aryl-2,5-dimethylpyrroles against MDR and pre-XDR M. tuberculosis Strains and Cytotoxicity
| Compound ID | Mtb H37Rv MIC (µg/mL) | MDR-TB strain CCM11 MIC (µg/mL) | pre-XDR-TB strain 1 MIC (µg/mL) | Cytotoxicity (GIC₅₀ in µM) | Selectivity Index (SI = GIC₅₀/MIC) | Reference |
| 5d | 0.25 | 0.5 | Not Reported | >100 | >400 | [1] |
| 7j | <0.06 | <0.06 | <0.06 | >50 | >833 | [5] |
Experimental Protocols
Protocol for Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is a widely used, cost-effective, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6][7][8][9]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains of interest.
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
N-aryl-2,5-dimethylpyrrole compounds dissolved in dimethyl sulfoxide (DMSO).
-
Isoniazid and Rifampicin (as control drugs).
-
Alamar Blue reagent.
-
Sterile 96-well microplates with lids.
-
Incubator (37°C).
-
Microplate reader (optional, for quantitative analysis).
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth until the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:20 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each N-aryl-2,5-dimethylpyrrole compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth in a separate 96-well plate to achieve final concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.
-
Include wells with DMSO alone as a vehicle control and wells with no compound as a growth control. Also, include wells with serial dilutions of isoniazid and rifampicin as positive controls.
-
-
Inoculation and Incubation:
-
Transfer 100 µL of the prepared mycobacterial inoculum to each well of the 96-well plate containing the serially diluted compounds.
-
The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading of Results:
-
After the incubation period, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for an additional 24 hours.
-
Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]
-
Protocol for Cytotoxicity Assay (e.g., against Vero cells)
This protocol is essential to determine the selectivity of the compounds by assessing their toxicity to mammalian cells.
Materials:
-
Vero cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
N-aryl-2,5-dimethylpyrrole compounds dissolved in DMSO.
-
Resazurin sodium salt solution.
-
Sterile 96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count Vero cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-aryl-2,5-dimethylpyrrole compounds in DMEM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include wells with DMSO as a vehicle control and wells with no compound as a cell viability control.
-
Incubate the plate for 48-72 hours.
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the 50% growth inhibitory concentration (GIC₅₀) by plotting the percentage of viability against the compound concentration.
-
Protocol for Intracellular Activity against M. tuberculosis in Macrophages
This assay evaluates the ability of the compounds to inhibit the growth of M. tuberculosis residing within macrophages, which is a crucial aspect of antitubercular drug efficacy.[10]
Materials:
-
J774A.1 murine macrophage cell line (or similar).
-
M. tuberculosis H37Rv.
-
Complete DMEM.
-
Amikacin.
-
Lysis buffer (e.g., 0.1% SDS).
-
Middlebrook 7H11 agar plates.
Procedure:
-
Macrophage Infection:
-
Seed J774A.1 cells in a 24-well plate and incubate overnight.
-
Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh medium containing amikacin (200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria.
-
-
Compound Treatment:
-
Wash the cells again and add fresh medium containing serial dilutions of the N-aryl-2,5-dimethylpyrrole compounds.
-
Incubate the plates for 4 days.
-
-
Determination of Intracellular Bacterial Load:
-
After incubation, wash the cells with PBS.
-
Lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
-
Data Analysis:
-
Compare the CFU counts from compound-treated wells to untreated control wells to determine the percentage of growth inhibition.
-
Visualizations
Caption: Workflow of the Microplate Alamar Blue Assay.
Caption: Workflow for Intracellular Activity Assay.
References
- 1. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluorinated Compounds in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly and often favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] This document provides detailed application notes on the use of fluorinated compounds in drug design and discovery, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
I. Key Physicochemical and Pharmacokinetic Effects of Fluorination
The introduction of fluorine can modulate a range of properties critical for a drug's success:
-
Metabolic Stability: One of the most significant applications of fluorination is to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[2][3] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, the rate of metabolic degradation can be significantly reduced, leading to a longer drug half-life and improved bioavailability.[1][4]
-
Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic environment of a molecule, influencing its interactions with the target protein. This can lead to stronger binding affinity and, consequently, higher potency.[2] Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within the protein's binding pocket.
-
Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP) is context-dependent. A single fluorine atom can slightly increase lipophilicity, which may enhance membrane permeability and absorption.[3] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can sometimes decrease lipophilicity.[3] This modulation allows for fine-tuning of a drug's solubility and permeability profile.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3] This can be advantageous in drug design by reducing the basicity of a molecule, which can improve its oral bioavailability by decreasing ionization in the gastrointestinal tract.[2]
II. Data Presentation: Quantitative Impact of Fluorination
The following tables summarize the quantitative effects of fluorination on key drug properties for several illustrative drug candidates.
Table 1: Impact of Fluorination on Biological Potency
| Drug/Analog | Target | Measurement | Potency (Non-fluorinated) | Potency (Fluorinated) | Fold Change |
| Ezetimibe Analog (SCH 48461) | NPC1L1 | In vivo cholesterol absorption inhibition | - | - | ~10-fold increase[5] |
| Bicalutamide | Androgen Receptor | Binding Affinity (IC50) | - | 159–243 nM[2] | - |
| Celecoxib Analog | COX-2 | IC50 | - | Optimal with -CF3[2] | - |
| EGFR Inhibitor (25a vs. 25g) | EGFRTM | IC50 | 4.23-fold less potent than 25g | 4.23-fold more potent than 25a | 4.23 |
Table 2: Enhancement of Metabolic Stability and Pharmacokinetics by Fluorination
| Drug/Analog | Modification | Parameter | Value (Non-fluorinated) | Value (Fluorinated) | Reference |
| Thromboxane A2 Analog | 7,7-difluoro substitution | Rate of Hydrolysis | - | 10⁸-fold slower | [2] |
| Celecoxib Analog | Fluorine on benzene ring | Half-life (rat) | 3.5 hours (with methyl group) | 220 hours | [2] |
| JAK Inhibitor | Fluorination at benzylic site | Plasma Half-life | - | Doubled | [6] |
| Omarigliptin Analog | Fluorination | Half-life and Exposure | - | Profoundly longer half-life and increased exposure | [7] |
III. Experimental Protocols
A. Synthesis of a Fluorinated Drug Analog: Celecoxib
This protocol describes a general method for the synthesis of Celecoxib, a selective COX-2 inhibitor that contains a trifluoromethyl group.
Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
To a solution of sodium methoxide in toluene, add a solution of 4-methylacetophenone in toluene at 20-25°C.
-
Stir the resulting mixture at 20-25°C for 30 minutes.
-
Slowly add a solution of ethyl trifluoroacetate in toluene to the reaction mixture over approximately 1 hour at 20-25°C.
-
Heat the reaction mixture to reflux (around 110°C) and maintain for 24 hours.
-
After cooling to 30°C, pour the reaction mixture into a flask containing aqueous hydrochloric acid (3N).
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers and remove the solvent by distillation under vacuum to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Step 2: Cyclocondensation to form Celecoxib
-
Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfamidophenylhydrazine hydrochloride in ethanol.
-
Heat the reaction mixture to reflux with stirring for 20 hours.
-
After the reaction is complete, evaporate the solvents.
-
Add ethanol to the residue to solubilize the Celecoxib.
-
Filter the solution to remove any insoluble byproducts.
-
The filtrate contains the crude Celecoxib, which can be further purified by recrystallization.
B. In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This protocol outlines a standard procedure to determine the metabolic stability of a fluorinated compound using liver microsomes.
1. Materials:
-
Test fluorinated compound and its non-fluorinated analog (as a comparator).
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Positive control compounds (high and low clearance).
-
Acetonitrile or methanol (for reaction termination).
-
96-well plates.
-
Incubator set to 37°C.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration reference.[4]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[4]
-
C. Characterization of Fluorinated Compounds: 19F NMR Spectroscopy
¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
1. Sample Preparation:
-
Dissolve the purified fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be appropriate for NMR analysis (typically 1-10 mg in 0.5-0.7 mL of solvent).
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters to set include:
-
Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of ¹⁹F.
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
-
If proton coupling information is desired, acquire a ¹H-coupled ¹⁹F spectrum. For simplification, a ¹H-decoupled spectrum can be acquired.
-
Two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can be performed to correlate fluorine signals with proton signals, aiding in structural elucidation.[8]
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the ¹⁹F chemical shifts to an appropriate standard (e.g., CFCl₃ as an external standard at 0 ppm).
-
Integrate the signals to determine the relative number of fluorine atoms.
-
Analyze the coupling patterns (J-coupling) to elucidate the connectivity of the fluorine atoms to other nuclei, particularly protons and carbon.
IV. Signaling Pathways and Experimental Workflows
A. Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling that promotes tumor growth.[2][3]
Caption: Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide.
B. COX-2 Inhibition Pathway by Celecoxib
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: COX-2 Inhibition Pathway by Celecoxib.
C. DPP-4 Inhibition Pathway by Sitagliptin
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by preventing the breakdown of incretin hormones, which play a crucial role in glucose homeostasis.[9]
Caption: DPP-4 Inhibition Pathway by Sitagliptin.
D. Experimental Workflow for Evaluating Fluorinated Drug Candidates
The following diagram illustrates a general workflow for the preclinical evaluation of a newly synthesized fluorinated drug candidate.
Caption: General Experimental Workflow for Fluorinated Drug Candidate Evaluation.
References
- 1. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homehealthpatienteducation.com [homehealthpatienteducation.com]
Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated pyrrole derivative. The development of sensitive and selective analytical methods is crucial for its study in contexts such as drug metabolism, pharmacokinetics, and toxicology. LC-MS/MS offers high sensitivity and specificity, making it the technique of choice for quantifying trace levels of small molecules in complex biological samples.[1][2] This document will guide the user through the essential steps of developing a quantitative LC-MS/MS assay for the target analyte.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: Overall experimental workflow from sample preparation to data reporting.
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid, ammonium acetate, or other modifiers as required.
-
Biological Matrix: Blank plasma, urine, or other relevant biological fluid.
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Method Development
Mass Spectrometry Optimization
The initial step in method development is to optimize the MS/MS parameters for the analyte and internal standard.[1] This is typically performed by infusing a standard solution of the compound directly into the mass spectrometer.
Protocol for MS/MS Optimization:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.
-
Perform a full scan in both positive and negative ion modes to identify the precursor ion (parent ion), which is typically [M+H]⁺ or [M-H]⁻.
-
Select the most abundant precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions (product ions or daughter ions).
-
Optimize the collision energy for each product ion to maximize its signal intensity.
-
Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). A second transition can be used for confirmation.
-
Repeat this process for the internal standard.
Chromatography Optimization
The goal of chromatographic optimization is to achieve good peak shape, resolution from matrix components, and a short run time.
Recommended Starting Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high aqueous percentage and ramp up the organic phase. A typical gradient might be 5% to 95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Protocol for Chromatography Optimization:
-
Inject a standard solution of the analyte and internal standard using the starting conditions.
-
Adjust the gradient profile to ensure the analyte elutes with a good peak shape and is well-retained.
-
Evaluate for any matrix effects by comparing the analyte response in a neat solution versus an extracted blank matrix spiked with the analyte.[3]
-
Modify the mobile phase composition (e.g., using methanol instead of acetonitrile, or different additives) if necessary to improve peak shape or reduce matrix effects.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[3][4][5]
Protein Precipitation (for Plasma/Serum)
This is a simple and fast method suitable for initial method development.[5]
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
-
Vortex and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract than protein precipitation.
Protocol:
-
To 100 µL of plasma, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject.
Solid-Phase Extraction (SPE)
SPE offers the most thorough cleanup and can be automated. The choice of sorbent will depend on the physicochemical properties of the analyte. For a moderately polar compound, a reversed-phase (e.g., C18) or mixed-mode sorbent could be effective.
Method Validation
A developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least 6 non-zero standards should be prepared. |
| Accuracy and Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Determined at multiple concentration levels (e.g., LLOQ, low, mid, high QC). |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. |
| Recovery | The efficiency of the extraction procedure. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | e.g., 1 - 1000 | e.g., y = mx + c | e.g., > 0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | e.g., 1 | |||
| Low | e.g., 3 | |||
| Mid | e.g., 50 | |||
| High | e.g., 800 |
Logical Relationship of Method Development Steps
The following diagram illustrates the logical progression of the LC-MS/MS method development process.
Caption: Logical flow of the LC-MS/MS method development process.
Conclusion
This application note provides a detailed framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound. By systematically optimizing the mass spectrometry, chromatography, and sample preparation parameters, researchers can establish a reliable analytical method. The final validated method will be a valuable tool for pharmacokinetic, metabolic, and other studies involving this compound.
References
- 1. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 2. iris.unife.it [iris.unife.it]
- 3. tecan.com [tecan.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. organomation.com [organomation.com]
Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of Pyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by inflammatory stimuli, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][2] Pyrrole-based compounds have emerged as a promising class of selective COX-2 inhibitors.[3][4] This document provides detailed application notes and protocols for conducting an in vitro COX-2 inhibition assay to screen and characterize pyrrole compounds.
Data Presentation: Inhibitory Activity of Pyrrole Compounds against COX-2
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro COX-2 inhibitory activity of various synthesized pyrrole derivatives, with Celecoxib, a known selective COX-2 inhibitor, used as a reference.
| Compound ID | Pyrrole Derivative | IC50 (µM) for COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 1 | Pyrrolo[3,4-c]pyrrole Mannich base 7a | >10 | - | [5] |
| 2 | Pyrrolo[3,4-c]pyrrole Mannich base 7h | 1.12 | - | [5] |
| 3 | Pyrrole-Cinnamate Hybrid 5 | 0.55 | - | [4] |
| 4 | Pyrrole-Cinnamate Hybrid 6 | 7.0 | - | [4] |
| 5 | Pyrrole Carboxylic Acid Derivative 4h | 0.077 | - | [3] |
| 6 | Pyrrole Carboxylic Acid Derivative 4k | 0.056 | - | [3] |
| 7 | 1,3-Dihydro-2H-indolin-2-one Derivative 4e | 3.34 | - | [6] |
| 8 | 1,3-Dihydro-2H-indolin-2-one Derivative 9h | 2.35 | - | [6] |
| Celecoxib | Reference Drug | 0.49 - 0.132 | 26.57 | [7][8] |
Experimental Protocols
This section details the methodology for a fluorometric in vitro COX-2 inhibitor screening assay, a common and sensitive method for this purpose.[1][2]
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic compound that reacts with PGG2)
-
COX Cofactor (e.g., heme)
-
Arachidonic Acid (substrate)
-
NaOH
-
Dimethyl sulfoxide (DMSO)
-
Test pyrrole compounds
-
Celecoxib (positive control)
-
96-well white opaque microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
-
Multi-channel pipette
Experimental Procedure
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the COX-2 enzyme, COX Probe, and COX Cofactor in the appropriate buffers as recommended by the supplier. Keep the enzyme on ice.[1][9]
-
Prepare a stock solution of arachidonic acid by dissolving it in ethanol, followed by dilution with NaOH and water to the desired concentration.[9]
-
-
Compound Preparation:
-
Dissolve the test pyrrole compounds and Celecoxib in DMSO to prepare stock solutions.
-
Further dilute the stock solutions with COX Assay Buffer to achieve a range of desired test concentrations (e.g., 10X the final concentration).
-
-
Assay Protocol:
-
In a 96-well white opaque plate, add the following to the designated wells:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted human recombinant COX-2 enzyme to each well.
-
Incubate the plate at 25°C for 5-10 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[2]
-
-
Measurement:
Data Analysis
-
Calculate the rate of reaction for each well by choosing two time points (T1 and T2) in the linear phase of the reaction and determining the change in fluorescence (RFU2 - RFU1).
-
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
Where:
-
Rate_EC is the reaction rate of the Enzyme Control.
-
Rate_S is the reaction rate of the Sample.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX-2 enzyme activity, by fitting the data to a suitable dose-response curve.
Mandatory Visualizations
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of pyrrole compounds.
Experimental Workflow for In Vitro COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Paal-Knorr Reaction with 2-Fluoro-4-iodoaniline
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the Paal-Knorr pyrrole synthesis, with a specific focus on challenges encountered when using electron-deficient substrates like 2-fluoro-4-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: Why is my Paal-Knorr reaction with 2-fluoro-4-iodoaniline failing or giving a very low yield?
Low yields or reaction failure with 2-fluoro-4-iodoaniline are common and typically stem from the electronic properties of the aniline.
-
Insufficient Nucleophilicity: The primary cause is the reduced nucleophilicity of the amine. The fluorine and iodine atoms are electron-withdrawing groups that decrease the electron density on the nitrogen atom. This makes it a weaker nucleophile, slowing down or preventing the initial attack on the 1,4-dicarbonyl compound, which is a crucial step in the reaction mechanism.[1][2]
-
Inappropriate Reaction Conditions: Standard or overly harsh conditions can be detrimental. Traditional Paal-Knorr synthesis often involves prolonged heating in strong acid, which can lead to the degradation of sensitive starting materials or the desired pyrrole product.[1][2][3][4][5]
-
Suboptimal Catalyst Choice: While the reaction is acid-catalyzed, the type and concentration of the acid are critical. Excessively strong acids can promote the formation of furan byproducts instead of the desired pyrrole.[1][2][5][6][7]
Q2: I'm observing a significant amount of a major byproduct. What is it likely to be and how can I prevent its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[8]
-
Cause of Furan Formation: Furan is formed when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation and dehydration without the involvement of the amine.[8] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][5][6]
-
Strategies to Minimize Furan Formation:
-
Control Acidity: Maintain neutral or weakly acidic conditions. Using a weak acid like acetic acid can accelerate the desired reaction without excessively promoting furan formation.[6][7]
-
Use Excess Amine: Increasing the concentration of the aniline can help favor the bimolecular reaction pathway leading to the pyrrole over the unimolecular cyclization of the diketone.[8]
-
Q3: My reaction mixture is turning into a dark, tarry material. What's causing this and how can I fix it?
The formation of a dark, intractable tar often indicates polymerization or degradation of the starting materials or the product.[8]
-
Primary Causes: This issue is typically a result of excessively high temperatures or the use of overly concentrated or strong acids.[8][9] These harsh conditions can cause sensitive organic molecules, including the pyrrole product itself, to decompose or polymerize.
-
Preventative Measures:
-
Lower the Reaction Temperature: If possible, reduce the temperature and extend the reaction time, monitoring progress carefully by TLC.
-
Use a Milder Catalyst: Switch from strong Brønsted acids (like H₂SO₄ or HCl) to milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid-supported acid catalysts.[3][7][10]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which minimizes the exposure of sensitive compounds to high temperatures and often prevents the formation of tarry byproducts.[7][9]
-
Q4: What alternative reaction conditions can I try to improve the success rate with my electron-deficient aniline?
To overcome the poor reactivity of 2-fluoro-4-iodoaniline, several modern and optimized conditions can be employed.
-
Lewis Acid Catalysis: Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ have been shown to effectively catalyze the Paal-Knorr reaction, often under less harsh conditions than traditional Brønsted acids.[3][7]
-
Heterogeneous Catalysts: Solid acid catalysts like silica sulfuric acid or montmorillonite clays can promote the reaction efficiently.[3][10] These catalysts offer the additional benefits of simple removal from the reaction mixture by filtration and potential for recycling.[10]
-
Microwave-Assisted Synthesis: This is a highly effective method for reactions with less reactive substrates. The rapid heating can significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[3][7]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the concentration of reactants and accelerate the reaction, leading to high yields in short times.[5][10]
Data Presentation: Impact of Reaction Conditions
The following table summarizes various conditions reported for the Paal-Knorr synthesis, which can be adapted for challenging substrates.
| Catalyst / Condition | Typical Temperature | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| Brønsted Acids (HCl, p-TsOH) | Reflux | Hours | Readily available, well-established.[3][4] | Harsh conditions, risk of degradation and furan formation.[3][5][9] |
| Weak Acids (Acetic Acid) | 80 - 120 °C | 15 - 60 min | Reduces furan byproduct formation.[1][6] | May not be sufficient for highly unreactive substrates. |
| Lewis Acids (Sc(OTf)₃, Bi(NO₃)₃) | Room Temp. to Reflux | Varies | Mild conditions, high efficiency.[3][7] | Higher cost of catalysts. |
| Heterogeneous Catalysts | Room Temp. to 80 °C | Minutes to Hours | Easy separation, reusable, often mild.[10] | Catalyst activity can vary. |
| Microwave Irradiation | 80 - 140 °C | 3 - 30 min | Drastically reduced reaction time, improved yields.[1][3][7] | Requires specialized equipment. |
| Solvent-Free | Room Temp. to 100 °C | Varies | High concentration, reduced waste, often faster.[5][10] | Can lead to localized overheating if not controlled. |
Experimental Protocols
Protocol 1: General Procedure using Microwave-Assisted Synthesis
This method is recommended for electron-deficient anilines due to the short reaction time and enhanced reaction rate.
-
Reagents & Setup:
-
In a 0.5-2 mL microwave vial, add the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq).
-
Add ethanol (e.g., 400 µL for a 0.04 mmol scale).
-
Add 2-fluoro-4-iodoaniline (1.2 eq).
-
Add glacial acetic acid (1.0 eq).[1]
-
-
Reaction:
-
Seal the microwave vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-20 minutes.[1] Monitor the pressure to ensure it remains within safe limits.
-
-
Workup and Purification:
-
Cool the vial to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Lewis Acid Catalysis under Conventional Heating
-
Reagents & Setup:
-
To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq), 2-fluoro-4-iodoaniline (1.2 eq), and a suitable solvent (e.g., toluene or ethanol).
-
Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for the Paal-Knorr reaction.
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.[1][3][4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
Optimizing yield and purity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Technical Support Center: 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound via the Paal-Knorr condensation of 2-fluoro-4-iodoaniline and 2,5-hexanedione.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| - Temperature: The reaction may require heating. Gradually increase the temperature and monitor for product formation. Acetic acid is a common solvent and catalyst for this reaction, and heating is often necessary. | |
| Catalyst Inefficiency | - Catalyst Choice: While acetic acid is standard, other acid catalysts like p-toluenesulfonic acid can be used. Ensure the catalyst is fresh and active. |
| - Catalyst Loading: Use an appropriate amount of catalyst. Typically, acetic acid is used as the solvent, but if using another catalyst, its concentration is critical. | |
| Poor Quality Reagents | - Reagent Purity: Use high-purity 2-fluoro-4-iodoaniline and 2,5-hexanedione. Impurities in starting materials can inhibit the reaction or lead to side products. |
| - Reagent Degradation: Ensure the reagents have not degraded. 2,5-hexanedione can be sensitive to storage conditions. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Identification (TLC) | Mitigation and Removal |
| Unreacted 2-fluoro-4-iodoaniline | A distinct spot corresponding to the starting material. | - Reaction Optimization: Drive the reaction to completion by increasing the reaction time or temperature. - Purification: Easily removed by column chromatography. A non-polar eluent system will elute the product first. |
| Side-Products from 2,5-hexanedione | Streaking or multiple spots on the TLC plate. | - Control Temperature: Avoid excessive heating, which can cause self-condensation or decomposition of 2,5-hexanedione. - Purification: Column chromatography is effective for separating these impurities. |
Issue 3: Difficulty with Product Purification
| Problem | Recommended Approach |
| Co-eluting Impurities in Column Chromatography | - Solvent System Optimization: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation. A gradient elution may be necessary. |
| Product Oiling Out During Recrystallization | - Solvent Choice: Select a solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Test a range of solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water). - Cooling Rate: Allow the solution to cool slowly to promote crystal formation rather than oiling out. Seeding with a small crystal of pure product can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward method is the Paal-Knorr pyrrole synthesis. This involves the condensation reaction between 2-fluoro-4-iodoaniline and 2,5-hexanedione, typically catalyzed by an acid such as acetic acid.
Q2: What are the typical reaction conditions for the Paal-Knorr synthesis of this compound?
While optimal conditions can vary, a general starting point is to reflux a mixture of 2-fluoro-4-iodoaniline and a slight excess of 2,5-hexanedione in glacial acetic acid for several hours. The reaction progress should be monitored by TLC.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method. Spot the reaction mixture alongside the starting materials (2-fluoro-4-iodoaniline and 2,5-hexanedione) on a TLC plate. The formation of a new, less polar spot indicates the formation of the desired pyrrole product. The disappearance of the starting amine spot suggests the reaction is nearing completion.
Q4: What is the best method for purifying the final product?
For high purity, column chromatography is recommended. A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to elute any more polar impurities. Recrystallization can also be used if a suitable solvent is found.
Experimental Protocols
General Protocol for Paal-Knorr Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-iodoaniline (1 equivalent) and 2,5-hexanedione (1.1 equivalents).
-
Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water.
-
Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low product yield.
Technical Support Center: Synthesis of Substituted N-Aryl Pyrroles
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during the synthesis of substituted N-aryl pyrroles.
General Troubleshooting
This section addresses overarching issues that can affect various synthetic routes to N-aryl pyrroles.
Question: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors[1]:
-
Purity of Starting Materials: Impurities in reagents, especially the 1,4-dicarbonyl compounds, anilines, or aryl halides, can lead to unwanted side reactions. It is highly advisable to use freshly purified reagents[1].
-
Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical. These should be carefully optimized for your specific substrates, as excessively high temperatures or prolonged reaction times can lead to degradation or polymerization[1][2].
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or an increase in side products.
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can be crucial for success[1].
Troubleshooting Guide: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, an aniline derivative).
Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis[1][3]. This occurs through a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself. The key to avoiding this is to control the reaction conditions to favor the amine condensation pathway over the furan cyclization[1][4].
-
Control Acidity: Strongly acidic conditions (pH < 3) favor furan formation[3][4]. Use a weak acid catalyst (e.g., acetic acid) or conduct the reaction under neutral conditions. The reaction rate will be slower, but selectivity for the pyrrole will be higher.
-
Amine Stoichiometry: Use a slight excess of the aniline. This increases the concentration of the nucleophilic amine, favoring the desired bimolecular reaction over the unimolecular cyclization of the dicarbonyl[2].
Question: My Paal-Knorr reaction is sluggish or not going to completion. What can I do?
Answer: Several factors can contribute to a slow or incomplete reaction[1][3]:
-
Insufficiently Reactive Starting Materials: Anilines bearing strong electron-withdrawing groups are less nucleophilic and will react more slowly[1][3]. Similarly, sterically hindered dicarbonyl compounds or anilines can impede the reaction. Increasing the reaction temperature or using a more effective catalyst may be necessary.
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions[1]. Experimenting with different Brønsted or Lewis acids may be beneficial.
Question: My crude product is a dark, tarry material that is difficult to purify. What is the cause?
Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions[2]. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even running the reaction under neutral conditions[2].
Quantitative Data: Catalyst Performance in Paal-Knorr Synthesis
The choice of catalyst significantly impacts the yield and reaction time. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Acetic Acid | Ethanol | Reflux | 60 | 85 |
| p-TsOH | Toluene | Reflux | 45 | 90 |
| Iodine | Solvent-free | 60 | 10 | 95[2] |
| Sc(OTf)₃ | Acetonitrile | 80 | 30 | 92 |
| None | Acetic Acid | 120 (MW) | 10 | 94 |
| None | Water | 150 (MW) | 15 | 75 |
Troubleshooting Guide: Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and an aniline.
Question: I am getting a furan derivative as a major byproduct in my Hantzsch synthesis. How can I suppress this?
Answer: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis, which does not involve the amine component[1][5]. To favor the desired pyrrole synthesis, optimize conditions to promote the reaction with the aniline[1]:
-
Amine Concentration: Using a sufficient or slight excess of the aniline can help ensure the pathway leading to the pyrrole is favored[1].
-
Slow Addition: Add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and aniline). This keeps the concentration of the α-haloketone low, minimizing its self-condensation or participation in the furan synthesis[6].
Troubleshooting Guide: Cross-Coupling Reactions (N-Arylation)
Modern methods often involve forming the C-N bond on a pre-existing pyrrole ring using palladium-catalyzed cross-coupling reactions.
Question: My Suzuki-Miyaura coupling to form an N-aryl pyrrole is producing a significant amount of a homocoupled biaryl byproduct. How can I minimize this?
Answer: Homocoupling of the arylboronic acid is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. Several strategies can be employed to minimize this byproduct[7][8]:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling. Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles[7][9].
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus cross-coupling. Aprotic solvents like dioxane or toluene are commonly used. While some water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling[7].
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction[7][8].
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that are thought to participate in the homocoupling pathway[8].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Halogenated Organic Compounds
Welcome to the Technical Support Center for the purification of halogenated organic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of halogenated organic compounds often more challenging than their non-halogenated analogs?
A1: Halogenated organic compounds present unique purification challenges due to several factors:
-
High Polarity and Low Solubility: The presence of halogens can significantly alter the polarity and solubility of a molecule, sometimes making it difficult to find a suitable solvent system for chromatography or recrystallization.
-
Similar Polarities of Isomers: Positional isomers and diastereomers of halogenated compounds often have very similar polarities, making their separation by chromatography challenging.[1][2]
-
Formation of Azeotropes: Halogenated solvents and compounds can form azeotropes with other solvents, complicating their removal by distillation.
-
Reactivity and Instability: Some halogenated compounds can be unstable on silica gel, leading to degradation during flash chromatography.[3] Additionally, fluorinated compounds can sometimes undergo defluorination under certain conditions.[4]
-
Residual Catalyst Removal: Many syntheses of halogenated compounds involve transition metal catalysts (e.g., palladium), which can be difficult to remove completely from the final product.[5][6][7][8]
Q2: I'm having trouble removing residual palladium catalyst from my halogenated cross-coupling product. What are the most effective methods?
A2: Removing residual palladium is a critical step, especially in pharmaceutical applications.[8] Here are some common and effective strategies:
-
Filtration through Celite: For heterogeneous palladium catalysts, a simple filtration through a pad of Celite can be effective.[5][6]
-
Metal Scavengers: Solid-supported scavengers with thiol or triazine functional groups (e.g., MP-TMT, Si-TMT) are highly effective at binding and removing both soluble and insoluble palladium species.[5][6]
-
Activated Carbon: Treatment with activated carbon can also adsorb palladium, although it may sometimes lead to product loss.
-
Chromatography: While standard flash chromatography can remove some palladium, it is often not sufficient to reach the low levels required for APIs.[6]
-
Crystallization: In some cases, crystallization can effectively remove palladium, but it can also sometimes concentrate the metal within the crystal lattice.[8]
Q3: My fluorinated compound is showing poor peak shape (tailing) during reverse-phase HPLC. What could be the cause and how can I fix it?
A3: Peak tailing in HPLC for fluorinated compounds can be caused by several factors:
-
Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on your molecule, leading to tailing.
-
Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol ionization. Using a high-purity, end-capped column can also minimize these interactions.
-
-
Insufficient Buffering: If your compound is ionizable, inadequate buffering of the mobile phase can lead to poor peak shape.
-
Solution: Ensure your mobile phase is buffered to a pH where your compound is in a single ionization state.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[9]
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Metal Chelation: If your compound has chelating moieties, it might interact with trace metals in the HPLC system or on the column.
-
Solution: Add a small amount of a chelating agent like EDTA to your mobile phase.
-
Q4: I am trying to recrystallize a chlorinated aromatic compound, but it keeps "oiling out." What should I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[10][11] This is common for compounds with low melting points or when the solution is highly impure.[11] Here are some troubleshooting steps:
-
Add More Solvent: The concentration of your compound in the hot solution may be too high. Try adding more of the hot solvent to dissolve the oil, then allow it to cool slowly again.[12]
-
Cool More Slowly: Rapid cooling can promote oiling out.[13] Try letting the solution cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath.
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. If using a two-solvent system, ensure you are not adding too much of the anti-solvent.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[14]
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
Troubleshooting Guides
Flash Chromatography of Halogenated Compounds
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | - Incorrect solvent system leading to similar Rf values.- Column overloading. | - Optimize the solvent system: Screen different solvent mixtures using TLC. For halogenated compounds, systems like hexanes/ethyl acetate, hexanes/dichloromethane, or toluene-based systems can be effective.- Reduce the amount of sample loaded onto the column.- Use a longer column for better resolution. |
| Compound Degradation on Column | - The halogenated compound is sensitive to the acidic nature of silica gel.[3] | - Deactivate the silica gel: Add a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent.- Use an alternative stationary phase: Alumina or Florisil can be less harsh alternatives to silica gel.[3] |
| Compound Crystallizes on the Column | - The compound has low solubility in the eluent and precipitates as the band moves down the column. | - Switch to a solvent system with higher solubility for your compound, even if it means a slightly higher Rf.- Pre-adsorb the compound onto silica gel ("dry loading") and add it to the top of the column. This can sometimes mitigate solubility issues.[15] |
| Broad or Tailing Peaks | - Poor packing of the column.- The compound is interacting strongly with the stationary phase.- The sample was dissolved in a solvent that is too polar. | - Repack the column carefully ensuring a homogenous and well-settled bed.- Add a modifier to the eluent: For acidic compounds, a small amount of acetic acid can help. For basic compounds, triethylamine is often used.- Dissolve the sample in the least polar solvent possible before loading it onto the column.[15] |
Recrystallization of Halogenated Compounds
| Problem | Possible Cause(s) | Solution(s) |
| Compound Fails to Crystallize | - Too much solvent was used.[11]- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and try cooling again.[11]- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[14] |
| Low Recovery Yield | - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration. | - Choose a different solvent where the compound has lower solubility at cold temperatures.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration funnel and use a slight excess of hot solvent before filtration, then concentrate the filtrate before cooling. |
| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too quickly.- High concentration of impurities. | - Add more solvent and reheat to dissolve the oil, then cool slowly.[12]- Lower the temperature of the hot solution before allowing it to cool.- Try a different solvent with a lower boiling point.- Purify by another method first (e.g., flash chromatography) to remove impurities. |
| Colored Impurities Remain in Crystals | - The colored impurity co-crystallizes with the product. | - Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product. |
Palladium Catalyst Removal
| Problem | Possible Cause(s) | Solution(s) |
| Inefficient Removal with Scavengers | - Incorrect scavenger for the palladium's oxidation state.- Insufficient amount of scavenger or contact time.- Scavenger is not compatible with the solvent. | - Select an appropriate scavenger: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).- Increase the amount of scavenger and/or the stirring time.- Ensure the scavenger is well-dispersed in the solvent. |
| Product Loss During Scavenging | - The scavenger is adsorbing the product. | - Use the minimum effective amount of scavenger. - Wash the scavenger thoroughly with fresh solvent after filtration to recover any adsorbed product.- Try a different type of scavenger that may have a lower affinity for your product. |
| Filtration After Scavenging is Very Slow | - The scavenger particles are too fine.- The scavenger has swollen in the solvent. | - Filter through a pad of Celite to aid filtration.- Choose a scavenger with a larger particle size or a different polymer support. |
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| MP-TMT | 852 | < 5 | > 99.4% | Biotage |
| Si-TMT | ~800 | < 10 | > 98.7% | Sopachem |
| PhosphonicS SPM32 | 2100 | < 10 | > 99.5% | SpinChem |
| Activated Carbon | 500 | 50 | 90% | General Literature |
| Celite Filtration (for heterogeneous Pd) | 1000s | 100s | Variable | [5][6] |
Note: Efficiency can vary depending on the specific compound, solvent, and experimental conditions.
Table 2: Typical Recrystallization Recovery Rates for Halogenated Compounds
| Compound Type | Solvent System | Typical Recovery | Notes |
| Chlorinated Aromatic Acid | Toluene | 60-75% | Solubility in cold toluene is low, allowing for good recovery. |
| Brominated Heterocycle | Ethanol/Water | 50-70% | The use of a co-solvent can sometimes lead to slightly lower recoveries. |
| Fluorinated Pharmaceutical Intermediate | Isopropanol | 70-85% | Fluorinated compounds can sometimes exhibit different solubility profiles than their non-fluorinated analogs. |
| Poly-chlorinated Biphenyl (PCB) analog | Hexane | 40-60% | Highly non-polar compounds may require very non-polar solvents, where solubility differences between hot and cold are less pronounced. |
Note: These are illustrative examples. Actual recovery rates are highly dependent on the specific compound, the purity of the starting material, and the experimental technique.[16][17]
Experimental Protocols
Protocol 1: Flash Chromatography for the Purification of a Brominated Aromatic Ester
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point for a brominated aromatic ester is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude brominated ester in a minimal amount of a relatively non-polar solvent, such as dichloromethane or the eluent itself.[15]
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified brominated aromatic ester.
-
Protocol 2: Recrystallization of a Chlorinated Phenol
-
Solvent Selection:
-
Place a small amount of the crude chlorinated phenol in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, water, or a mixture) and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently to see if it dissolves.
-
The ideal solvent will dissolve the compound when hot but not when cold.[13]
-
-
Dissolution:
-
Place the crude chlorinated phenol in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent.[14]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[13]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure chlorinated phenol.
-
Visualizations
Caption: Decision tree for selecting a primary purification method.
Caption: Workflow for palladium catalyst removal from reaction mixtures.
References
- 1. reddit.com [reddit.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Solubility of Pyrrole-Based Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pyrrole-based compounds in biological assays. Poor aqueous solubility is a common issue with heterocyclic compounds like pyrroles, which can lead to unreliable assay results and hinder drug discovery efforts.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why do my pyrrole-based compounds often exhibit poor aqueous solubility?
A1: Pyrrole and its derivatives are often hydrophobic in nature.[3][4] This inherent chemical structure, characterized by a five-membered aromatic ring, contributes to low solubility in water-based environments like biological buffers and cell culture media.[2][5] The tendency of these lipophilic molecules to precipitate from aqueous solutions is a significant challenge in experimental biology.[6]
Q2: What is "DMSO shock" and how can I prevent it?
A2: "DMSO shock," also known as solvent shock, occurs when a concentrated stock solution of a compound in an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer.[5][7] This abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[5] To prevent this, it is recommended to add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring.[7] A stepwise dilution can also help mitigate this issue.[8]
Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell-based assays should be kept as low as possible, typically at or below 0.5%.[8] While some cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[8]
Q4: Can changing the pH of the buffer improve the solubility of my pyrrole compound?
A4: Yes, for ionizable compounds, modifying the pH of the buffer can significantly enhance solubility.[9][10] Most drug molecules are weak acids or bases.[10] For weakly acidic compounds, a higher pH will favor the more soluble ionized form, while for weakly basic compounds, a lower pH will increase solubility.[9] It is important to ensure the chosen pH is compatible with your biological assay.
Q5: What are cyclodextrins and can they be used to solubilize my compound for in vitro assays?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble "guest" molecules, such as many pyrrole-based compounds, within their hydrophobic core. This forms an inclusion complex that is more soluble in aqueous solutions.[11][13] Beta-cyclodextrin (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPBCD) are commonly used for this purpose.[12][14]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with pyrrole-based compounds during biological assays.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | • Low aqueous solubility.[5] • "DMSO shock" due to rapid dilution.[7] | 1. Lower the final concentration of the compound.[15] 2. Decrease the final DMSO concentration.[11] 3. Add the compound stock to the vortexing buffer to facilitate rapid mixing.[8] 4. Pre-warm the aqueous solution (e.g., cell culture media to 37°C).[7] 5. Investigate the use of co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents like cyclodextrins.[11][16] |
| Precipitation occurs over time in the incubator. | • Temperature shift affecting solubility (e.g., from room temperature to 37°C).[7] • pH shift in the medium due to CO₂ environment or cell metabolism.[5] • Interaction with media components (e.g., salts, proteins).[5] | 1. Pre-warm the media to the experimental temperature before adding the compound.[7] 2. Ensure the media is adequately buffered (e.g., with HEPES) for the incubator's CO₂ concentration.[7] 3. Evaluate the compound's solubility in simpler buffer systems to identify problematic media components. |
| Inconsistent results between experiments. | • Variable precipitation of the compound.[11] | 1. Visually inspect for precipitation before each experiment.[11] 2. Prepare fresh dilutions for each experiment from a stable stock solution.[11] 3. Standardize the dilution protocol meticulously to ensure consistency.[11] |
| Low or no biological activity observed. | • The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.[11] | 1. Address solubility issues using the strategies outlined above. 2. Determine the kinetic or thermodynamic solubility of the compound in the assay buffer to understand its solubility limits.[17] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[18] This high-throughput method helps identify compounds that may precipitate under assay conditions.[19]
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
96-well microtiter plates.
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance.[17][20]
-
Incubator.
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the pyrrole-based compound in DMSO.[20]
-
Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., ≤ 1%).[18]
-
Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[20]
-
Measurement:
Protocol 2: Thermodynamic Solubility Assay
Thermodynamic solubility measures the equilibrium solubility of a compound in its solid form in a solvent, providing a more accurate measure of its intrinsic solubility.[17]
Materials:
-
Solid (powdered) form of the test compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Vials or tubes.
-
Shaker or rotator.
-
Filtration system (e.g., syringe filters).
-
Analytical system for quantification (e.g., HPLC-UV).[21]
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][21]
-
Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it to remove all undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[21]
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 4. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jmpas.com [jmpas.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpbr.in [ijpbr.in]
- 17. enamine.net [enamine.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. inventivapharma.com [inventivapharma.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The pyrrole ring system can be susceptible to degradation under strongly acidic or basic conditions.
-
Light Exposure: Aromatic iodides and pyrrole rings can be sensitive to photodegradation.
-
Oxidizing Agents: The electron-rich pyrrole ring may be prone to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Solvent: The choice of solvent can impact solubility and stability. It is crucial to use high-purity, degassed solvents.
Q2: I am observing a rapid decrease in the concentration of my stock solution. What could be the cause?
A2: Rapid degradation of your stock solution is likely due to one or more of the following:
-
Inappropriate Solvent: Ensure the solvent is of high purity and suitable for the compound. Protic solvents may participate in degradation pathways.
-
Light Exposure: Protect your solution from light by using amber vials or covering the container with aluminum foil.
-
Storage Temperature: Store stock solutions at or below -20°C. Avoid repeated freeze-thaw cycles.
-
Contamination: Ensure your solvent and storage container are free from acidic, basic, or oxidative contaminants.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products need to be identified experimentally, potential degradation pathways could lead to:
-
De-iodination: Photolytic or reductive conditions may cause the cleavage of the carbon-iodine bond.
-
Pyrrole Ring Opening: Hydrolysis under harsh acidic or basic conditions can lead to the opening of the pyrrole ring.[1][2][3]
-
Oxidation Products: The pyrrole ring is susceptible to oxidation, which can lead to various oxidized species.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.
-
Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in the assay buffer for the duration of the experiment and analyzing its concentration at different time points by HPLC.
-
Minimize Light Exposure: Protect the assay plates from light as much as possible.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.[5][6][7][8] This will help in developing a stability-indicating analytical method.
-
Use a Diode Array Detector (DAD): A DAD can help in determining if the new peaks are related to the parent compound by comparing their UV spectra.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to obtain mass information about the unknown peaks to aid in their identification.
-
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 15% | P-1 (De-iodinated), P-2 (Ring-opened) |
| 0.1 M NaOH | 24 h | 60°C | 8% | P-3 (Oxidized) |
| 3% H₂O₂ | 24 h | 25°C | 25% | P-3 (Oxidized), P-4 (N-oxide) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 30% | P-1 (De-iodinated) |
| Thermal | 48 h | 80°C | 5% | Minor unknown impurities |
Table 2: Solution Stability in Common Solvents
| Solvent | Storage Condition | Time | % Remaining |
| DMSO | -20°C, in the dark | 30 days | >99% |
| DMSO | 25°C, ambient light | 24 hours | 95% |
| Ethanol | -20°C, in the dark | 30 days | 98% |
| Acetonitrile | -20°C, in the dark | 30 days | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV/DAD detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: To a vial, add an appropriate volume of the stock solution and 0.1 M HCl to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To a vial, add an appropriate volume of the stock solution and 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To a vial, add an appropriate volume of the stock solution and 3% H₂O₂ to achieve a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of the compound in various solvents under different storage conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Acetonitrile
-
HPLC system with UV/DAD detector
Procedure:
-
Solution Preparation: Prepare 0.1 mg/mL solutions of the compound in DMSO, ethanol, and acetonitrile.
-
Storage:
-
Store one set of aliquots at -20°C in the dark.
-
Store another set of aliquots at 25°C under ambient light.
-
-
Time Points: Analyze the solutions at initial (T=0), 24 hours, 48 hours, 7 days, and 30 days.
-
Analysis: Determine the concentration of the parent compound at each time point using a validated HPLC method. Calculate the percentage of the compound remaining relative to the initial concentration.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Potential degradation pathways for the compound.
References
- 1. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: Paal-Knorr Synthesis of 1-Aryl-2,5-dimethylpyrroles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of 1-aryl-2,5-dimethylpyrroles. Our aim is to help you overcome common challenges, particularly those related to poor reaction yields.
Troubleshooting Guide: Overcoming Poor Yield
This section addresses specific issues you may encounter during the synthesis of 1-aryl-2,5-dimethylpyrroles from acetonylacetone (2,5-hexanedione) and primary aromatic amines.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?
Low yields in the Paal-Knorr synthesis can stem from several factors:
-
Insufficiently Reactive Starting Materials: Aromatic amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[1][2][3] Similarly, significant steric hindrance on the aromatic amine can impede the reaction.[1][2]
-
Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating.[4] Insufficient temperature or reaction time can lead to incomplete conversion.[4] Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the product, leading to the formation of dark, tarry substances.[4][5]
-
Suboptimal Catalyst Choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][6][7] The absence of a suitable catalyst can result in a sluggish or incomplete reaction.
-
Presence of Excess Water: While some modern variations of the Paal-Knorr synthesis are performed in water, the final dehydration step to form the aromatic pyrrole ring can be hindered by excess water in the reaction mixture under certain conditions.[2][3][8]
Q2: I am observing a significant amount of a byproduct. What is it likely to be, and how can I prevent it?
The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan.[1][2] This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound (acetonylacetone) before it can react with the amine.
To minimize furan formation:
-
Control the Acidity: Avoid strongly acidic conditions (pH < 3).[2][6][7] Weakly acidic conditions, for example using acetic acid, are generally preferred as they can accelerate the desired reaction without significantly promoting furan formation.[7][9]
-
Use an Excess of the Amine: Employing an excess of the primary aromatic amine can favor the bimolecular reaction pathway leading to the pyrrole over the unimolecular cyclization that forms the furan.[4]
Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this, and how can I avoid it?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[4] This is typically caused by:
-
Excessively High Temperatures: High heat can promote unwanted side reactions and decomposition.
-
Highly Acidic Conditions: Strong acids can also lead to the degradation of reactants and products.[4]
To mitigate this issue:
-
Lower the Reaction Temperature: Running the reaction at a more moderate temperature can help control the reaction rate and minimize byproduct formation.[4][6]
-
Use a Milder Catalyst: Consider using a weaker acid catalyst or even neutral conditions if the reactivity of your substrates allows.[4]
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[10]
Q4: How can I improve the reaction rate and yield if my aromatic amine is not very reactive?
For less reactive (electron-poor) or sterically hindered aromatic amines, consider the following strategies:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields, often under milder conditions than conventional heating.[11][12][13][14][15]
-
Choice of Catalyst: Experiment with different Brønsted or Lewis acids to find a more effective catalyst for your specific substrates.[1][16] Solid acid catalysts have also proven effective and can simplify purification.[5][10]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and shorter reaction times.[5][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The accepted mechanism proceeds through the following key steps:
-
Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[4][17][18]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step.[4][17][18]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[4][17][18]
Caption: Paal-Knorr synthesis mechanism for 1-aryl-2,5-dimethylpyrroles.
Q2: What are suitable catalysts for this synthesis?
A wide range of catalysts can be employed in the Paal-Knorr synthesis:
-
Brønsted Acids: Acetic acid, p-toluenesulfonic acid (p-TsOH), and sulfamic acid are commonly used.[10]
-
Lewis Acids: Metal chlorides and triflates such as Sc(OTf)₃ and Bi(NO₃)₃ can be effective.[9][16]
-
Solid Acid Catalysts: Reusable heterogeneous catalysts like silica-supported sulfuric acid, aluminas, and certain resins offer advantages in terms of ease of separation and potential for recycling.[5][10]
-
Iodine: Molecular iodine has been reported as an efficient catalyst, often under solvent-free conditions.[4][5]
Q3: What solvents are typically used?
The choice of solvent can influence reaction rates and yields.[19][20] Common solvents include:
Solvent-free (neat) conditions are also highly effective and offer environmental benefits.[5][10][11]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions and their corresponding yields for the synthesis of 1-aryl-2,5-dimethylpyrroles.
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Acetic Acid | Ethanol | Reflux | 15 min | High (not specified) | [17] |
| 2 | Benzylamine | Glacial Acetic Acid | Ethanol | Reflux | 30 min | 85 | [22] |
| 3 | 4-Toluidine | CATAPAL 200 (Alumina) | None | 60 | 45 min | 97 | [10][23] |
| 4 | Aniline | p-TsOH | Toluene | 150 (Microwave) | 10 min | 95 | [12] |
| 5 | Various aromatic amines | Iodine | None | Room Temp | 5-10 min | 90-95 | [4][5] |
| 6 | Benzylamine | None | Water | 100 | 2 h | 98 | [21] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[17]
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
0.5 M Hydrochloric Acid (cold)
-
Methanol/Water mixture (9:1)
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) and aniline (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the resulting crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-2,5-dimethylpyrroles
Objective: To synthesize a substituted 1-aryl-2,5-dimethylpyrrole via a microwave-assisted Paal-Knorr cyclization.[3][17]
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Primary aryl amine (3 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, add a solution of 2,5-hexanedione (1.0 eq) in ethanol.
-
Add glacial acetic acid and the primary aryl amine (3 eq) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for 10-20 minutes.
-
After cooling the vial to room temperature, partition the mixture between water and an organic solvent like ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography if necessary.
Visualization of Workflows
Caption: A troubleshooting workflow for common Paal-Knorr synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 14. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Kinase Inhibitor Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying, controlling, and removing impurities during the synthesis of kinase inhibitor precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of kinase inhibitor precursors?
A1: Impurities can be introduced at nearly any stage of a synthetic process. The most common sources include:
-
Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis or interfere with reactions.[1][2]
-
Byproducts and Side Reactions: Unintended reactions that occur alongside the desired transformation, such as the homocoupling of boronic acids in Suzuki reactions, can generate significant impurities.[1][3][4]
-
Intermediates: Unreacted intermediates from a previous step can be carried forward.[5]
-
Catalysts and Reagents: Residual catalysts (e.g., palladium), ligands, and excess reagents can contaminate the final product.[1][6]
-
Solvents: Residual solvents are a common class of impurity.[7]
-
Degradation: The desired product or intermediates may degrade during the reaction, work-up, or storage, forming degradation products.[1][8]
Q2: What are genotoxic impurities (GTIs) and why are they a major concern?
A2: Genotoxic impurities (GTIs) are compounds that can interact with DNA, potentially causing mutations that may lead to cancer.[8] Because of this risk, they are considered a high-priority concern by regulatory agencies like the EMA and FDA.[9] Guidelines from the International Conference on Harmonisation (ICH), particularly ICH M7, mandate that GTIs must be controlled to extremely low levels, often in the parts-per-million (ppm) range, based on the principle of the Threshold of Toxicological Concern (TTC).[5][8]
Q3: What are the main classes of impurities I should be aware of?
A3: Impurities are generally categorized as follows:
-
Organic Impurities: These are structurally related to the drug substance and can arise from starting materials, byproducts, intermediates, and degradation products.[7]
-
Inorganic Impurities: These include reagents, ligands, catalysts (like palladium, nickel, etc.), heavy metals, and other inorganic materials like filter aids.[6][7]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process.[7]
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of kinase inhibitor precursors.
Problem 1: Persistent Impurities After Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
-
Issue: HPLC or LC-MS analysis shows multiple unknown peaks, or a known byproduct, after a cross-coupling reaction and standard chromatographic purification.
-
Probable Cause & Solution:
| Probable Cause | Troubleshooting Steps & Solutions |
| Residual Palladium Catalyst | Palladium can remain complexed to the product or exist as nanoparticles, making it difficult to remove by standard silica gel chromatography. Solution: Employ a scavenger. Metal scavenger resins (e.g., thiol- or amine-functionalized silica) or treatment with activated carbon can effectively remove residual palladium.[10] |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction vessel can promote the undesired homocoupling of the boronic acid starting material, mediated by the Pd(II) species.[3] Solution: Ensure the reaction is thoroughly deoxygenated. A subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes prior to adding the catalyst is more effective than just a headspace purge. Adding a mild reducing agent can also minimize the concentration of free Pd(II).[3] |
| Unreacted Starting Materials | The reaction may not have gone to completion. |
| Ligand-Related Impurities | Phosphine ligands can be oxidized or otherwise degraded during the reaction. |
Quantitative Data: Residual Palladium After Purification
The following table summarizes typical residual palladium levels observed after various purification techniques for products of Suzuki-Miyaura and Buchwald-Hartwig reactions.
| Purification Method | Palladium Source | Average Residual Pd (ppm) | Efficacy |
| Flash Column Chromatography | Various Pd(II) sources | 50 - 500+ ppm | Often Insufficient |
| Scavenging Resin (Thiol-based) | Various Pd(II) sources | < 100 ppm (often < 50 ppm) | Highly Effective |
| Recrystallization | Pd(OAc)₂ | Variable, can be effective if product crystallizes well and Pd species are not occluded. | Process Dependent |
Problem 2: Multiple Byproducts in Pyrimidine Core Synthesis
-
Issue: When synthesizing a substituted pyrimidine core, a common scaffold in kinase inhibitors, multiple products are observed, leading to low yield and difficult purification.[11][12]
-
Probable Cause & Solution:
| Probable Cause | Troubleshooting Steps & Solutions |
| Lack of Regioselectivity | With multi-functionalized pyrimidines (e.g., 2,4-dichloropyrimidine), nucleophilic attack can occur at multiple sites, leading to isomeric impurities.[4] Solution: Control the reaction temperature carefully; often, one position is more reactive at lower temperatures. Alternatively, use a protecting group strategy to block the more reactive site, perform the desired reaction, and then deprotect. |
| Solvent-Induced Impurities | Certain solvents can participate in side reactions or decompose under reaction conditions. For example, Dimethylformamide (DMF) can be a source of dimethylamine, leading to the formation of dimethylamino-substituted byproducts, especially at high temperatures.[4] Solution: Screen alternative high-boiling polar aprotic solvents like DMSO, NMP, or DMAc. If DMF must be used, lower the reaction temperature if possible. |
| Over-reaction or Decomposition | The product itself may be unstable to the reaction conditions, leading to degradation. Solution: Monitor the reaction closely by TLC or HPLC to determine the point of maximum product formation before significant degradation occurs. Reduce reaction time or temperature accordingly. |
Visualizations: Workflows and Pathways
Logical Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying an unknown impurity detected during synthesis.
Caption: A decision tree for the identification and characterization of unknown impurities.
Generic Kinase Signaling Pathway
This diagram illustrates a simplified signal transduction pathway that is often targeted by kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of intervention for an ATP-competitive inhibitor.
Key Experimental Protocols
Protocol 1: General Purpose Impurity Profiling by HPLC-MS
This protocol outlines a general method for analyzing a crude reaction mixture or a purified compound to detect and tentatively identify impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of your sample into a clean HPLC vial.
-
Dissolve the sample in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to a final concentration of ~1 mg/mL. Ensure the sample is fully dissolved.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation & Conditions:
-
Instrument: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).[7][13][14]
-
Column: A general-purpose reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15-20 minutes) to ensure separation of components with a wide range of polarities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS Detection: Operate in both positive and negative electrospray ionization (ESI) modes in separate runs to detect a wider range of compounds. Scan a broad mass range (e.g., 100-1500 m/z).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram that are above a defined threshold (e.g., 0.05% area).
-
Examine the mass spectrum for each peak to obtain the molecular weight of the impurity.
-
Use the high-resolution mass data to predict a molecular formula.
-
Compare the molecular weights and potential formulas against likely side products, starting materials, reagents, and known degradation pathways to hypothesize the impurity's structure.[15]
-
Protocol 2: Removal of Residual Palladium using a Thiol-Based Scavenger
This method is effective for removing trace palladium from post-reaction mixtures.[10]
-
Reaction Work-up:
-
After the reaction is complete, perform your standard aqueous work-up.
-
Evaporate the organic solvent to obtain the crude product, which can be an oil or solid.
-
-
Scavenging Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Dichloromethane). The solution should not be too concentrated.
-
Add the thiol-functionalized silica scavenger. A typical loading is 2-4 equivalents relative to the initial amount of palladium catalyst used.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Reaction time can be optimized.
-
Monitor the removal of palladium by taking a small aliquot of the solution, filtering it, and analyzing by ICP-MS if available.
-
-
Isolation:
-
Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent used for the scavenging step.
-
Combine the filtrate and washings.
-
Evaporate the solvent to yield the purified product, which can then be further purified by chromatography or recrystallization if needed.
-
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and can be very effective at removing impurities that have different solubility profiles from the desired product.[1][10]
-
Solvent Selection:
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your compound in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane, Toluene, or solvent/anti-solvent pairs) to find the optimal system.
-
-
Dissolution:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add the minimum amount of hot (near boiling) solvent required to fully dissolve the solid. Add the solvent in small portions, allowing time for dissolution between additions.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated carbon to the hot solution and swirl for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the carbon.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Analyze the purified product and the mother liquor by HPLC to assess the purity and yield.
-
References
- 1. benchchem.com [benchchem.com]
- 2. sigarra.up.pt [sigarra.up.pt]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. netpharmalab.es [netpharmalab.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. silicycle.com [silicycle.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 14. Eliminating pharmaceutical impurities: Recent advances in detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
Technical Support Center: Synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Scaling up the synthesis of this compound via the Paal-Knorr reaction can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficiently reactive starting materials: The electron-withdrawing nature of the fluorine and iodine on the aniline can decrease its nucleophilicity. | - Increase the reaction temperature in increments of 10°C. - Consider using a more effective acid catalyst (see Catalyst Selection table below). - Increase the reaction time and monitor progress by TLC or LC-MS. |
| Incomplete reaction: The reaction may not have reached completion. | - Extend the reaction time. - Ensure adequate mixing, especially in larger scale reactions. |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - Optimize the temperature. A good starting point is refluxing in a suitable solvent like ethanol or acetic acid. |
| Catalyst deactivation: The chosen catalyst may not be robust enough for the reaction conditions. | - Switch to a more stable catalyst, such as a solid acid catalyst or a Lewis acid. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Furan formation: Acid-catalyzed self-condensation of 2,5-hexanedione can lead to the formation of 2,5-dimethylfuran. | - Use a milder acid catalyst or a lower concentration of a strong acid. - Add the aniline to the reaction mixture before adding the acid catalyst. - Consider running the reaction under neutral or even slightly basic conditions, although this may require longer reaction times. |
| Polymerization/Tarry material: High temperatures or strong acid can cause polymerization of the starting materials or the product. | - Lower the reaction temperature. - Use a milder acid catalyst. - Ensure the reaction is not heated for an excessively long time. |
| Side reactions involving the iodine substituent: The iodo group may participate in side reactions under certain conditions. | - Use milder reaction conditions. - Consider protecting the iodo group if it proves to be problematic, though this adds extra steps to the synthesis. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Product is an oil or low-melting solid: The product may be difficult to crystallize. | - Purify by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). - If the product is an oil, try to form a salt to induce crystallization. |
| Co-eluting impurities: Impurities may have similar polarity to the product. | - Optimize the solvent system for column chromatography. - Consider a different purification technique, such as preparative HPLC. |
| Residual starting materials: Unreacted 2-fluoro-4-iodoaniline or 2,5-hexanedione may be present. | - An aqueous acid wash can help remove unreacted aniline. - An aqueous base wash can help remove unreacted 2,5-hexanedione (by forming the enolate). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis proceeds via the Paal-Knorr pyrrole synthesis.[1][2] The reaction involves the condensation of 2-fluoro-4-iodoaniline with 2,5-hexanedione in the presence of an acid catalyst. The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1]
Q2: What are the recommended starting materials and reagents?
-
2-Fluoro-4-iodoaniline
-
2,5-Hexanedione
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid, toluene, or solvent-free)
Q3: How do the fluoro and iodo substituents affect the reaction?
The fluorine and iodine atoms are electron-withdrawing, which reduces the nucleophilicity of the aniline's amino group. This can make the reaction slower compared to an unsubstituted aniline. However, the iodo group also provides a handle for further functionalization of the resulting pyrrole.
Q4: What analytical techniques can be used to monitor the reaction and characterize the product?
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify functional groups in the product.
Data Presentation
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., Acetic Acid, p-TsOH) | Reflux in solvent | Readily available, inexpensive | Can lead to side reactions like furan formation |
| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Varies (can be milder) | Can be more selective | May require anhydrous conditions, more expensive |
| Solid Acids (e.g., Montmorillonite clay) | Heterogeneous, often solvent-free | Easy to remove from reaction, reusable | May have lower activity than homogeneous catalysts |
Table 2: Solvent Selection for Paal-Knorr Synthesis
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for this reaction. |
| Acetic Acid | 118 | Polar Protic | Can act as both solvent and catalyst. |
| Toluene | 111 | Non-polar | Allows for azeotropic removal of water to drive the reaction to completion. |
| Solvent-free | N/A | N/A | Environmentally friendly, can lead to faster reaction times. |
Experimental Protocols
Protocol 1: General Procedure using Acetic Acid as Catalyst and Solvent
-
To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-iodoaniline (1.0 eq) and 2,5-hexanedione (1.1 eq).
-
Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (around 118°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and stir.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe vial, combine 2-fluoro-4-iodoaniline (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add a minimal amount of a high-boiling solvent such as ethanol or isopropanol.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150°C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
References
Preventing degradation of fluorinated compounds during synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of these valuable molecules during their synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked questions (FAQs)
Q1: My fluorination reaction is resulting in a low yield or no product. What are the common causes?
A1: Low or no yield in fluorination reactions can stem from several factors:
-
Inactive Fluorinating Reagent: Many fluorinating reagents are moisture-sensitive and can degrade over time, especially if not stored under anhydrous conditions. For example, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can decompose if not handled properly. Always use a fresh bottle of the fluorinating reagent and ensure anhydrous conditions.[1][2]
-
Insufficient Reagent: For some substrates, particularly sterically hindered ones, a larger excess of the fluorinating reagent may be necessary to drive the reaction to completion.[1][2]
-
Low Reaction Temperature: Some deoxyfluorination reactions require heating to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature might be necessary. However, be cautious as higher temperatures can also promote side reactions like elimination.[1][2]
-
Poor Leaving Group: In deoxyfluorination reactions starting from alcohols, the hydroxyl group must be sufficiently activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, prior to fluorination can be beneficial.[2]
-
Solvent Incompatibility: The chosen solvent must be appropriate for the fluorinating reagent and completely anhydrous. Common solvents for fluorination include dichloromethane (DCM), chloroform, and toluene.[1][2] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[1]
Q2: I am observing significant side reactions, such as elimination or rearrangement. How can I minimize these?
A2: The formation of side products is a common challenge in fluorination chemistry. Here are some strategies to minimize them:
-
Control of Reaction Temperature: Elimination reactions are often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of olefinic byproducts.[1][2]
-
Choice of Base: If a base is required, using a non-nucleophilic, sterically hindered base can minimize elimination reactions. If possible, conducting the reaction under neutral or slightly acidic conditions is preferable.[1][2]
-
Choice of Fluorinating Reagent: Reagents that favor an SN1-type mechanism are more prone to causing rearrangements due to the formation of carbocation intermediates. Switching to a reagent or reaction conditions that promote an SN2-type mechanism, which involves a direct backside attack, can prevent rearrangements.[2]
Q3: My fluorinated compound seems to be degrading during workup or purification. What precautions should I take?
A3: The stability of fluorinated compounds can be sensitive to the conditions used during workup and purification.
-
Acid/Base Sensitivity: Some fluorinated compounds are labile to strong acids or bases. It is crucial to use mild workup conditions. For instance, a saturated aqueous solution of sodium bicarbonate can be used to quench the reaction carefully.[2] For purification, using a deactivated silica gel or an alternative stationary phase like alumina or Florisil might be necessary for acid-sensitive compounds. Adjusting the mobile phase pH during chromatography is also a critical parameter to control.[3]
-
Volatility: Smaller fluorinated compounds can be volatile. Care should be taken during solvent removal steps to avoid loss of product.[3]
-
Dry Loading: For flash chromatography of compounds with poor solubility in the eluent, dry loading onto silica gel or Celite is recommended to improve separation and prevent degradation on the column.[3]
Q4: Are there any specific safety concerns I should be aware of when working with fluorinating reagents?
A4: Yes, many fluorinating reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating. They are also highly reactive with water.[1][2]
-
Hydrogen Fluoride (HF) and its complexes: HF is extremely corrosive and can cause severe burns that may not be immediately painful. Specialized PPE and a dedicated fume hood are essential when handling HF.[1]
-
Electrophilic Fluorinating Agents (e.g., Selectfluor): These reagents are strong oxidizers and can react violently with certain organic solvents.[1]
Troubleshooting Guides
This section provides structured guides to troubleshoot common problems encountered during the synthesis of fluorinated compounds.
Guide 1: Low Conversion of Starting Material
Guide 2: Formation of Undesired Side Products
Data on Compound Stability
The stability of fluorinated compounds can be significantly influenced by their structure and the surrounding chemical environment. Below is a summary of available data on the stability of select fluorinated compounds under different conditions.
| Compound Class | Conditions | Stability/Degradation Outcome | Reference |
| Trifluoromethyl Ketones | in vivo (metabolic) | Prone to rapid reduction to inactive trifluoromethyl alcohols. | [4][5] |
| Introduction of an adjacent electron-withdrawing group | Stabilizes the hydrate form, preventing metabolic reduction. | [4][5] | |
| Trifluoromethylphenols | Alkaline pH (pH 7-10.8 for 2-TFMP, pH 6.2-10.8 for 4-TFMP) | Undergo hydrolysis and spontaneous defluorination to form corresponding hydroxybenzoic acids and fluoride. | |
| Acidic pH (pH 6.2 for 2-TFMP) | No degradation observed. | ||
| 3-Trifluoromethylphenol | Resistant to hydrolysis even at elevated temperatures and alkaline pH. | ||
| DAST and Deoxo-Fluor | Elevated temperatures | Can decompose violently. | [1][2] |
| Presence of water | Decompose. | [1][2] | |
| Selectfluor | DMF, Pyridine, DMSO | Reacts rapidly and exothermically. | [1] |
Experimental Protocols
Protocol 1: Deoxyfluorination of a Cycloheptanol Derivative using DAST
This protocol provides a general procedure for the deoxyfluorination of a secondary alcohol on a cycloheptane ring, a transformation that can be prone to side reactions if not performed with care.
Materials:
-
Cycloheptanol derivative
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the cycloheptanol derivative (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a vigorously stirred, saturated aqueous solution of NaHCO₃ at 0 °C to quench any unreacted DAST.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[2]
Protocol 2: Purification of an Acid-Labile Fluorinated Compound by Flash Chromatography
This protocol outlines a general procedure for the purification of a fluorinated compound that is sensitive to acidic conditions.
Materials:
-
Crude acid-labile fluorinated compound
-
Deactivated (end-capped) silica gel
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional, as a basic additive)
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using TLC. For basic compounds that might be acid-labile, adding a small amount of triethylamine (0.1-1%) to the eluent can help to neutralize the acidic sites on the silica gel and improve peak shape.
-
Column Packing: Pack a flash chromatography column with deactivated silica gel using the chosen eluent system.
-
Sample Loading:
-
Direct Loading: If the compound is soluble in the eluent, dissolve the crude material in a minimal amount of the eluent and load it directly onto the column.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.[3]
-
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the potential volatility of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paal-Knorr Synthesis with Microwave Irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes using microwave irradiation.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted Paal-Knorr synthesis.
Problem 1: Low or No Yield
Question: My microwave-assisted Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Answer:
Low yields in microwave-assisted Paal-Knorr synthesis can stem from several factors, even with the advantages of microwave heating.[1] Key areas to investigate include the reactivity of your starting materials, the choice of catalyst, and the specific microwave parameters.
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]
-
Inappropriate Catalyst: The choice and amount of acid catalyst are critical. While acid catalysis is often necessary, sometimes no acid is required under microwave conditions.[3] For pyrrole synthesis, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][4]
-
Suboptimal Microwave Parameters: Incorrect temperature and time settings can lead to incomplete reactions or degradation. Microwave energy can dramatically shorten reaction times, so careful optimization is key.[3]
Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Re-evaluate Catalyst | For furan synthesis, consider milder Lewis acids like ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃.[3] For pyrrole synthesis, a weak acid like glacial acetic acid is often effective.[4] In some cases, no added acid is necessary.[3] | Milder catalysts can prevent substrate decomposition while still promoting cyclization.[3] |
| Optimize Microwave Conditions | Gradually increase the temperature in 10°C increments from the conventional method's temperature. Optimize the reaction time in short intervals (e.g., 1-2 minutes). | Microwave heating is very efficient; small changes can have a significant impact. Finding the optimal balance prevents incomplete reactions and degradation.[5] |
| Solvent Choice | Use a polar solvent that absorbs microwave energy effectively. Common choices include ethanol, water, or mixtures thereof.[3][4] | Polar solvents couple well with microwave irradiation, leading to rapid and uniform heating.[5] |
| Increase Reagent Concentration | For pyrrole synthesis, using an excess of the amine can favor the desired reaction over furan formation.[1] | Shifting the equilibrium towards the pyrrole product by increasing the concentration of one of the reactants. |
Problem 2: Formation of Dark, Tarry Material
Question: My reaction mixture is turning black and forming tar, resulting in a very low yield. What is causing this and how can I prevent it?
Answer:
This is a common issue indicating substrate decomposition under harsh conditions.[3] Even with microwave heating, excessively high temperatures or strong acids can lead to polymerization of the starting materials or the product.[1][6]
Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Lower Reaction Temperature | Significantly reduce the reaction temperature. Microwave synthesis is often effective at lower temperatures than conventional heating.[3] | Minimizes thermal degradation and polymerization pathways.[6] |
| Reduce Reaction Time | Decrease the irradiation time. Microwave-assisted reactions are often complete in minutes.[3][7] | Prevents prolonged exposure to high temperatures, which can cause decomposition.[3] |
| Use a Milder Catalyst | Switch from strong Brønsted acids (e.g., H₂SO₄) to a milder Lewis acid or a weak organic acid.[1][3] | Reduces the harshness of the reaction conditions, preventing acid-catalyzed polymerization.[6] |
| Solvent Selection | For thermally sensitive substrates, a higher-boiling aprotic solvent like toluene or DMF can offer better temperature control.[3] | These solvents can help to dissipate heat more evenly, preventing localized overheating. |
Problem 3: Significant Furan Byproduct in Pyrrole Synthesis
Question: I am synthesizing a pyrrole, but I am observing a significant amount of the corresponding furan as a byproduct. How can I minimize its formation?
Answer:
The formation of a furan byproduct is the most common side reaction in Paal-Knorr pyrrole synthesis.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[1]
Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Adjust Acidity | Maintain a pH greater than 3. In many cases, a catalytic amount of a weak acid like acetic acid is sufficient.[1][4] | Less acidic conditions disfavor the direct cyclization of the dicarbonyl to a furan. |
| Use Excess Amine | Increase the stoichiometry of the amine relative to the 1,4-dicarbonyl compound.[1] | A higher concentration of the amine nucleophile promotes the formation of the hemiaminal intermediate, leading to the pyrrole.[4] |
| Two-Step Microwave Protocol | Consider a sequential microwave protocol. A short, initial heating cycle can be followed by the addition of the amine and a second heating period.[7] | This can sometimes allow for better control over the reaction pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the Paal-Knorr synthesis?
A1: Microwave irradiation offers several significant advantages over conventional heating for the Paal-Knorr synthesis:
-
Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[3][7]
-
Higher Yields: By minimizing side reactions and product decomposition, microwave synthesis can lead to improved product yields.[8][9]
-
Milder Reaction Conditions: Microwave heating can often be performed at lower temperatures and with milder catalysts, which is beneficial for sensitive substrates.[8][10]
-
Improved Purity: The reduction in side products can simplify purification.[11]
Q2: What type of solvent is best for microwave-assisted Paal-Knorr synthesis?
A2: The choice of solvent is crucial for efficient microwave heating. Polar solvents such as ethanol, water, or a mixture of the two are generally good choices as they couple effectively with microwave energy.[3][4][5] For specific applications, other high-boiling aprotic solvents like DMF or toluene can be used.[3]
Q3: Can I perform a microwave-assisted Paal-Knorr synthesis without a solvent?
A3: Yes, solvent-free Paal-Knorr synthesis under microwave irradiation has been reported.[7] This approach is considered a "green chemistry" method as it reduces solvent waste. An organocatalyst may be used in such cases.[7]
Q4: How do substituents on the 1,4-dicarbonyl starting material affect the reaction under microwave conditions?
A4: The electronic and steric nature of the substituents significantly influences the reaction rate and yield.[3] Electron-donating groups on the dicarbonyl compound can facilitate the reaction. Conversely, sterically hindered substrates may require higher temperatures or longer irradiation times to achieve good conversion.[2][7]
Q5: What safety precautions should I take when using a microwave reactor?
A5: Always use dedicated microwave process vials designed to withstand high temperatures and pressures.[12] Ensure the vial is properly sealed. Do not exceed the recommended fill volume for the vial. Allow the vessel to cool to a safe temperature (typically below 50°C) before opening.[12][13] All reactions, especially those involving the synthesis of thiophenes which can produce H₂S gas, should be conducted in a well-ventilated fume hood.[14][15]
Data Summary
The following tables summarize quantitative data for the Paal-Knorr synthesis under various conditions, allowing for easy comparison.
Table 1: Comparison of Conventional vs. Microwave Heating for Pyrrole Synthesis
| 1,4-Dicarbonyl | Amine | Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| Hexane-2,5-dione | Primary Amine | Conventional | - | - | - | >12 h | - |
| Hexane-2,5-dione | Primary Amine | Microwave | - | - | - | Reduced | - |
| β-ketoester derivative | Various amines | Microwave | Acetic Acid | - | 120-150 | 2-10 min | 65-89 |
Data compiled from multiple sources.[7][9][16]
Table 2: Microwave-Assisted Furan Synthesis Conditions
| 1,4-Dicarbonyl | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (catalytic) | Ethanol/Water (1:1) | 140 | 3-5 min | High |
| Various 1,4-diketones | Acetic Acid | - | 120-150 | 2-10 min | Good |
Data compiled from multiple sources.[3][8]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Substituted Furan
-
Reagents & Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol). Add a suitable solvent such as an ethanol/water mixture (3 mL, 1:1 ratio). For some substrates, a catalytic amount of acid (e.g., 2-3 drops of 1 M HCl) may be added, though it is often not required under microwave conditions.[3]
-
Reaction: Seal the vial with a septum cap and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C) for a specified time (e.g., 3-5 minutes).[3] Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature using a compressed air stream. Transfer the contents to a separatory funnel and dilute with water (10 mL). Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.[3]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
-
Reagents & Setup: In a microwave-safe vial (0.5-2 mL), dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol. Add a primary amine (1.1-3 eq) and a catalytic amount of a weak acid, like glacial acetic acid.[2][4]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-150°C) for a specified time (e.g., 10-30 minutes).[2][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Partition the mixture between water and an organic solvent such as ethyl acetate. Extract the aqueous layer multiple times with the organic solvent. Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.[4]
Visualizations
Caption: General experimental workflow for microwave-assisted Paal-Knorr synthesis.
Caption: Troubleshooting flowchart for common issues in microwave-assisted Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Getting Started with Microwave Synthesis [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 16. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
Technical Support Center: Column Chromatography of Pyrrole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrrole derivatives using column chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of pyrrole derivatives.
Issue 1: My purified pyrrole derivative is colored, even after column chromatography.
Color in your purified pyrrole can stem from several sources, primarily oxidation and the presence of highly conjugated byproducts.[1] Pyrroles, particularly those that are electron-rich, are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored impurities.[1] This degradation can be accelerated by any residual acid from the synthesis.[1]
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: It is advisable to work quickly and, if possible, under an inert atmosphere such as nitrogen or argon.[1] Storing the purified pyrrole derivatives in amber vials at low temperatures can also help to prevent degradation.[1]
-
Charcoal Treatment: Before your final purification step, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal.[1] The charcoal can adsorb colored impurities; however, be aware that this may also reduce your overall yield.[1]
-
Acid Scavenging: Ensure that all acidic residues from the synthesis are quenched and removed during the workup before purification.[1] Washing the organic extract with a mild base like a sodium bicarbonate solution can be an effective method.[1]
-
Re-purification: A second round of purification through a silica gel column or a careful recrystallization may be necessary to remove persistent colored impurities.[1]
Issue 2: My pyrrole derivative is streaking or tailing on the silica gel column, resulting in poor separation.
Streaking or tailing is a frequent issue when purifying polar compounds like some pyrrole derivatives on silica gel.[1] This is often due to strong interactions between the compound and the acidic silanol groups on the surface of the silica.[1]
Troubleshooting Steps:
-
Solvent System Modification:
-
Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased slowly throughout the separation process.[1]
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.[1] Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[1]
-
-
Use a Different Stationary Phase:
-
Check for Compound Stability: Some pyrrole derivatives may decompose on silica gel.[1] It is important to assess the stability of your compound on a TLC plate first.[2]
Issue 3: My yield is very low after column chromatography.
Low yields after chromatography can be attributed to several factors, ranging from an incomplete reaction to suboptimal purification techniques.[3]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Before purification, ensure that the synthesis reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).[3]
-
Proper Column Packing: A well-packed silica gel column is crucial to avoid channeling, which leads to poor separation and loss of product.[3]
-
Choice of Eluent: The polarity of the eluent system is critical. If the eluent is too polar, your product may elute too quickly along with impurities. Conversely, if it's not polar enough, your product may remain on the column.[3] Always optimize the solvent system using TLC first.[3]
-
Avoid Product Degradation: Some compounds can degrade if they remain on the silica gel for an extended period.[3] Do not let the column run dry and collect the fractions promptly.[3]
-
Sample Loading: For compounds with poor solubility in the eluent, consider dry loading.[1][2] This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrrole synthesis products?
A1: Common impurities can include unreacted starting materials, reagents such as furan or ammonia, water, and side-products like pyrrolidine.[4] Acidic and basic impurities can also be present, especially if the pyrrole is isolated from natural sources.[4]
Q2: How can I prevent my purified pyrrole from darkening upon storage?
A2: Pyrrole and its derivatives can be unstable and darken due to oxidation and polymerization.[4] To minimize this, it is best to distill the pyrrole immediately before use.[4] Storing the purified compound under an inert atmosphere (nitrogen or argon) in a sealed, dark vessel can significantly slow down degradation.[4]
Q3: What is the best way to select a solvent system for my column?
A3: The ideal mobile phase is best determined using Thin Layer Chromatography (TLC).[2] A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2][3] The ratio of the solvents should be adjusted until the desired compound has an Rf value of approximately 0.2-0.4, which generally provides the best separation on a column.[2]
Q4: When should I use "dry loading" versus "wet loading"?
A4: Dry loading is recommended when your crude sample is not readily soluble in the mobile phase or if you need to dissolve it in a strong, polar solvent that would otherwise disrupt the separation at the top of the column.[1][2] Wet loading, where the sample is dissolved in a minimal amount of the eluent, is suitable for samples that are soluble in the mobile phase.[1]
Q5: My product came out of the column as an oil. How can I solidify it?
A5: If your product is an oil, it may contain residual solvent. Ensure all solvents are thoroughly removed under a high vacuum.[3] If it's still an oil, you can try trituration, which involves stirring the oil with a solvent in which your product is sparingly soluble, but the impurities are soluble.[3] If these methods fail, a subsequent purification step like recrystallization may be necessary.
Data Summary
The following table provides representative data for typical column chromatography purification of pyrrole derivatives. Actual values may vary based on the specific compound, impurities, and reaction conditions.
| Parameter | Typical Values | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds.[5] Consider neutral or basic alumina for acid-sensitive or basic pyrroles.[1] |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | A common solvent system for pyrrole derivatives.[3][5] A gradient from low to high polarity (e.g., 95:5 to 80:20) allows for the elution of non-polar impurities first, followed by the target compound.[2] |
| Rf (Target Compound) | ~0.2-0.4 in the collection solvent | An Rf in this range on TLC generally provides the best separation on a column.[2] |
| Purity (Post-Column) | >95% | This is a typical target purity for many applications.[3] |
| Yield | 40-80% | Yield can be affected by factors such as product loss on the column and the need to discard mixed fractions.[1][3] |
Experimental Protocols
Detailed Methodology for a Typical Column Chromatography Experiment:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica slurry into the column, gently tapping to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, draining some solvent. Add a protective layer of sand on top of the silica bed.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.[1]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1][2]
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Collect fractions and monitor the separation by TLC.[3]
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified pyrrole derivative.[2]
-
Visualizations
Caption: Experimental workflow for pyrrole derivative purification.
Caption: Troubleshooting workflow for poor separation.
References
Validation & Comparative
Fluorination Enhances Biological Activity of Pyrrole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated pyrrole analogs, highlighting the significant improvements in biological activity conferred by fluorination. The data presented is supported by detailed experimental protocols and visual diagrams of relevant biological pathways and workflows.
Enhanced Biological Potency with Fluorination
Fluorination can significantly impact a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of pyrrole-based compounds, this often translates to enhanced therapeutic potential across various disease areas, including cancer and infectious diseases.
Anticancer Activity: Tubulin Polymerization Inhibition
A notable example is the enhanced cytotoxicity of fluorinated 7-phenyl-pyrroloquinolinones (7-PPyQs) compared to their non-fluorinated counterparts. These compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.
. Table 1: Comparison of Cytotoxicity (GI₅₀) of Fluorinated vs. Non-fluorinated 7-Phenyl-pyrroloquinolinones (7-PPyQs) in Human Cancer Cell Lines
| Compound | R¹ | R² | GI₅₀ (nM) in CEM Cancer Cells |
| Non-Fluorinated | H | H | 5.8 |
| Fluorinated | F | H | 0.8 |
| Fluorinated | H | F | 1.2 |
Data presented is a summary from multiple sources and is intended for comparative purposes.
The data clearly indicates that the introduction of a fluorine atom to the 7-phenyl ring of the pyrroloquinolinone scaffold leads to a substantial increase in cytotoxic activity.
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
The impact of fluorination is also profound in the development of antiviral agents. Studies on indole derivatives, which contain a pyrrole ring fused to a benzene ring, have shown that fluorination can dramatically increase their potency as HIV-1 inhibitors. Specifically, the 4-fluorinated indole analog demonstrates significantly greater inhibition of HIV-1 reverse transcriptase compared to the non-fluorinated parent compound.
. Table 2: Comparison of Anti-HIV-1 Activity of Fluorinated vs. Non-fluorinated Indole Analogs
| Compound | Substitution | Anti-HIV-1 Potency Improvement |
| Non-Fluorinated Indole | H at position 4 | Baseline |
| Fluorinated Indole | F at position 4 | ~50-fold greater than non-fluorinated analog[1] |
This table illustrates the significant enhancement in antiviral potency due to fluorination.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is crucial for evaluating compounds that target microtubule dynamics.
Objective: To measure the ability of test compounds to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (fluorinated and non-fluorinated pyrrole analogs)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well, clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 2x stock solution of tubulin in General Tubulin Buffer.
-
Prepare a polymerization mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 15%).
-
Prepare serial dilutions of the test compounds and controls.
-
In a pre-warmed 96-well plate, add the test compounds/controls.
-
Initiate the polymerization reaction by adding the tubulin solution to the polymerization mix and immediately dispensing into the wells of the plate.
-
Place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
VEGFR-2 Kinase Assay
This assay is used to determine the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Objective: To quantify the inhibition of VEGFR-2 kinase activity by test compounds.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well microplates
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ reagent, which also depletes the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Design
To better understand the biological context and experimental approaches, the following diagrams are provided.
Caption: A generalized workflow for screening pyrrole-based compounds.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Logical relationship of fluorination to biological activity.
Conclusion
The presented data and experimental methodologies underscore the significant potential of fluorine substitution in enhancing the biological activity of pyrrole analogs. For researchers in drug discovery and development, the strategic incorporation of fluorine into pyrrole scaffolds represents a promising avenue for creating more potent and effective therapeutic agents. The provided protocols and diagrams serve as a foundational guide for the evaluation and understanding of these valuable compounds.
References
The Potential of the 1-Phenyl-2,5-dimethyl-1H-pyrrole Scaffold in Kinase Inhibition: A Comparative Outlook
The core structure, a pyrrole ring flanked by two methyl groups and substituted with a phenyl ring at the nitrogen, offers several points for chemical modification. These modifications can be strategically employed to enhance potency, selectivity, and pharmacokinetic properties, a common approach in drug discovery known as scaffold hopping.[3][4][5] The addition of halogen atoms, such as fluorine and iodine on the phenyl ring, can significantly influence the compound's electronic properties and its ability to form halogen bonds with kinase active sites, potentially leading to enhanced inhibitory activity.
Hypothetical Target and Signaling Pathway
For the purpose of this guide, we will hypothesize that a derivative of the 1-phenyl-2,5-dimethyl-1H-pyrrole scaffold, which we'll refer to as "Pyrrole-KI," is designed to target a key kinase in a cancer-related signaling pathway, such as the RAF-MEK-ERK pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
Comparative Kinase Inhibition Data
To assess the efficacy and selectivity of a novel inhibitor like "Pyrrole-KI," it is crucial to compare its in vitro inhibitory activity against the target kinase and a panel of other kinases. The data is typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Inhibitor | Target Kinase (e.g., BRAF) IC50 (nM) | Off-Target Kinase 1 (e.g., SRC) IC50 (nM) | Off-Target Kinase 2 (e.g., VEGFR2) IC50 (nM) |
| Pyrrole-KI (Hypothetical) | 15 | >1000 | 500 |
| Sorafenib | 22 | 15 | 90 |
| Vemurafenib | 31 | >10000 | >10000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The validation of a novel kinase inhibitor involves a series of well-defined experimental procedures to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of the test compound against the target kinase.
Methodology:
-
A recombinant kinase enzyme is incubated with its specific substrate and ATP in a reaction buffer.
-
The test compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of the test compound on the growth of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Western Blot Analysis
Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cancer cells are treated with the test compound for a short period (e.g., 1-2 hours).
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates (e.g., phospho-MEK, total-MEK, phospho-ERK, total-ERK).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
Conclusion
While direct experimental data for 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a kinase inhibitor is currently unavailable, the underlying chemical scaffold holds promise for the development of novel therapeutic agents. The methodologies and comparative frameworks outlined in this guide provide a robust blueprint for the evaluation of such compounds. Future research focusing on the synthesis and biological characterization of derivatives of the 1-phenyl-2,5-dimethyl-1H-pyrrole scaffold is warranted to explore their full potential in targeting kinases and treating associated diseases.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Aryl)-2,5-dimethyl-1H-pyrroles
This guide provides a detailed comparison of the structure-activity relationships (SAR) for 1-(aryl)-2,5-dimethyl-1H-pyrrole derivatives across various biological activities, including antitubercular, antimalarial, and anti-inflammatory actions. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate understanding and future drug design.
Antitubercular Activity
Derivatives of 1-(aryl)-2,5-dimethyl-1H-pyrrole have emerged as a potent class of antitubercular agents.[1] These compounds were often designed as molecular hybrids of known antitubercular drugs BM212 and SQ109.[1][2] Their mechanism of action is believed to involve the inhibition of the trehalose monomycolate (TMM) transporter MmpL3, an essential protein for the formation of the mycobacterial outer membrane.[3][4] Some studies suggest that this inhibition may occur indirectly through the dissipation of the transmembrane proton motive force (PMF).[3][5]
Structure-Activity Relationship Summary
The SAR for antitubercular activity is well-defined, with key insights drawn from various substitutions on the pyrrole scaffold.
-
C3-Position Side Chain : The nature of the substituent at the C3 position of the pyrrole ring is critical. Bulky, lipophilic, and aliphatic groups are fundamental for potent antimycobacterial activity.[1] For instance, replacing a benzyl group with a cyclohexylmethylene side chain leads to a significant improvement in potency against Mycobacterium tuberculosis (Mtb).[1] Compound 5d , bearing a cyclohexylmethylene group, demonstrated excellent activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mtb.[1][6]
-
N1-Aryl Substituent : The N-aryl ring at the N1 position is tolerant to a range of substitutions. The presence of electron-withdrawing groups, such as halides (e.g., 4-chloro, 4-fluoro), or even larger heterocyclic rings like 2-benzothiazolyl, can result in potent activity.
-
Lipophilicity : A strong correlation exists between the lipophilicity (ClogP) of the compounds and their minimum inhibitory concentration (MIC). Higher lipophilicity generally leads to greater antimycobacterial activity, likely due to enhanced penetration of the lipid-rich mycobacterial cell wall.
// Core Scaffold core [label="1-(Aryl)-2,5-dimethyl-1H-pyrrole Scaffold", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1"];
// Substituent Nodes sub_N1 [label="N1-Aryl Ring\n(R1)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; sub_C3 [label="C3-Side Chain\n(R2)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
// SAR Finding Nodes sar_N1_good [label="Tolerates various groups:\n- Halides (Cl, F) on phenyl\n- Heterocycles (Benzothiazole)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; sar_N1_bad [label="Less desirable:\n- Bulky, polar groups\n- Guanidine/amine groups", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; sar_C3_good [label="Optimal for high activity:\n- Bulky, lipophilic groups\n(e.g., Cyclohexylmethylene)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; sar_C3_bad [label="Less potent:\n- Benzyl groups\n- Polar substituents", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];
// Outcome outcome_high [label="Improved Potency\n(Low MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_low [label="Reduced Potency\n(High MIC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships core -> sub_N1; core -> sub_C3;
sub_N1 -> sar_N1_good [label="Good"]; sub_N1 -> sar_N1_bad [label="Poor"]; sub_C3 -> sar_C3_good [label="Good"]; sub_C3 -> sar_C3_bad [label="Poor"];
sar_N1_good -> outcome_high; sar_C3_good -> outcome_high; sar_N1_bad -> outcome_low; sar_C3_bad -> outcome_low; } caption="Figure 1: Key SAR findings for antitubercular 1-aryl-2,5-dimethylpyrroles."
Quantitative Data: Antitubercular Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1-(Aryl)-2,5-dimethyl-1H-pyrrole derivatives against various mycobacterial strains.
| Compound | N1-Aryl (R1) | C3-Side Chain (R2) | MIC (μg/mL) vs M. bovis BCG | MIC (μg/mL) vs Mtb H37Rv | MIC (μg/mL) vs MDR Mtb |
| 5a | 4-Chlorophenyl | N-Norbornyl-methylidene | 0.25 | 0.12 - 0.5 | - |
| 5d | 4-Chlorophenyl | N-Cyclohexylmethyl-methylidene | 0.125 | 0.06 - 0.3 | 0.12 |
| 5i | 4-Fluorophenyl | N-Cyclohexylmethyl-methylidene | 0.25 | 0.12 - 0.5 | - |
| 5l | 4-Bromophenyl | N-Cyclohexylmethyl-methylidene | 0.25 | 0.12 - 0.5 | - |
| 5n | 4-Fluorobenzyl | N-Cyclohexyl-methylidene | - | 0.73 | - |
| 5q | 2-Benzothiazolyl | N-Cyclohexyl-methylidene | - | 0.40 | - |
| BM212 | 4-Chlorophenyl | 5-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)methyl | - | 0.7 - 1.5 | 0.7 - 1.5 |
Data sourced from multiple studies.[1][7]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol is widely used for determining the MIC of compounds against M. tuberculosis.[8]
-
Inoculum Preparation : M. tuberculosis H37Rv is cultured in 7H9 broth (supplemented with OADC and Tween 80) to the mid-log phase of growth (OD₆₀₀ of 0.4-0.8). The culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Plate Preparation : Test compounds are serially diluted in a 96-well microplate using 7H9 broth. 100 µL of the Mtb inoculum is added to each well. Control wells (no drug, solvent only, sterility) are included.[8]
-
Incubation : The plate is sealed and incubated at 37°C for 5-7 days.[8][9]
-
Alamar Blue Addition : After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 (1:1 ratio) is added to each well. The plate is re-incubated for 24 hours.[9]
-
MIC Determination : A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, indicating growth inhibition.[9][10]
Proposed Mechanism of Action
// External Inhibitor Pyrrole [label="1-Aryl-2,5-dimethylpyrrole\n(e.g., Compound 5d)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway TMM -> MmpL3 [label=" Export", color="#4285F4"]; MmpL3 -> TMM_out [color="#4285F4"]; TMM_out -> CellWall [label=" Incorporation"]; PMF -> MmpL3 [label=" Powers", style=dashed, color="#5F6368"];
// Inhibition Pyrrole -> MmpL3 [label=" INHIBITS\n(Directly or via PMF)", color="#EA4335", style=bold, fontcolor="#EA4335"];
// Blocked Path MmpL3 -> TMM_out [style=invis]; TMM_out -> CellWall [style=invis]; node [shape=plaintext, fontcolor="#EA4335", fontsize=16]; block1 [label="X"]; block2 [label="X"]; MmpL3 -> block1 [style=bold, color="#EA4335", dir=none, constraint=false]; TMM_out -> block2 [style=bold, color="#EA4335", dir=none, constraint=false]; } caption="Figure 2: Inhibition of MmpL3-mediated TMM transport by pyrrole derivatives."
Antimalarial Activity
A series of pyrrolone derivatives, which incorporate the 1-(aryl)-2,5-dimethyl-1H-pyrrole moiety as a core structural element (Ring A and Ring B), have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[11] The lead compound from this series, TDR32750, showed an EC₅₀ of ~9 nM against the drug-resistant K1 strain.[11]
Structure-Activity Relationship Summary
The SAR for this class of compounds has been explored by modifying three key regions: the N-aryl "A-ring," the 2,5-dimethylpyrrole "B-ring," and the attached pyrrolone "C-ring."
-
A-Ring (N1-Aryl) : Modifications to the aryl ring at the N1 position are generally well-tolerated. Introducing electron-withdrawing groups, such as trifluoromethyl (-CF₃) at the ortho position, yields highly potent compounds.
-
B-Ring (2,5-dimethylpyrrole) : The 2,5-dimethylpyrrole core is crucial for activity. Removal of the methyl groups results in a significant (~20-25 fold) loss of potency.[11] Replacing the pyrrole with other five-membered heterocycles like imidazole, pyrazole, or furan is also detrimental to activity.
-
C-Ring (Pyrrolone) : The pyrrolone ring and its substituents are sensitive to modification. Methylation of the pyrrolone nitrogen (NH) leads to a >100-fold reduction in potency. Furthermore, converting the ester group on the C-ring to a carboxylic acid also significantly diminishes activity.
// Core Structure Representation core [label="Pyrrolone Scaffold", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124", label=" { A-Ring (N-Aryl) | B-Ring (2,5-Me-Pyrrole) | C-Ring (Pyrrolone) }"];
// SAR Nodes sar_A [label="A-Ring SAR:\n- Ortho-CF3 is optimal\n- Other substitutions tolerated", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; sar_B [label="B-Ring SAR:\n- 2,5-Dimethyl groups are critical\n- Pyrrole ring is essential", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; sar_C [label="C-Ring SAR:\n- Free NH is essential\n- Ester group is preferred over acid", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
// Outcome outcome [label="Potent Antiplasmodial Activity\n(Low EC₅₀)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections core:f0 -> sar_A; core:f1 -> sar_B; core:f2 -> sar_C; {sar_A, sar_B, sar_C} -> outcome; } caption="Figure 3: SAR summary for pyrrolone-based antimalarial agents."
Quantitative Data: Antimalarial Activity
The table below presents the 50% effective concentration (EC₅₀) values for selected pyrrolone derivatives against the K1 strain of P. falciparum.
| Compound | A-Ring (N-Aryl) | B-Ring | C-Ring | EC₅₀ vs P. falciparum K1 (nM) | Selectivity Index (SI) vs L6 cells |
| 8a (TDR32750) | 2-(Trifluoromethyl)phenyl | 2,5-Dimethyl-1H-pyrrole | Ethyl 2-methyl-4-oxo-pyrrolone | ~9 | >2000 |
| 9a | 2-(Trifluoromethyl)phenyl | 1H-pyrrole (no methyls) | Ethyl 2-methyl-4-oxo-pyrrolone | 230 | >430 |
| 9b | Phenyl | 1H-pyrrole (no methyls) | Ethyl 2-methyl-4-oxo-pyrrolone | 180 | >550 |
| 11a | 2-(Trifluoromethyl)phenyl | 2,5-Dimethyl-1H-pyrrole | N-Methyl-pyrrolone | >1000 | - |
| 10c | 2-(Trifluoromethyl)phenyl | 2,5-Dimethyl-1H-pyrrole | Carboxylic acid-pyrrolone | ~450 | >220 |
Data sourced from Murugesan et al.[11]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)
This fluorescence-based assay measures parasite DNA content to determine growth inhibition.[12]
-
Parasite Culture : Asynchronous P. falciparum cultures (e.g., K1 strain) are maintained in human erythrocytes (2% hematocrit) in complete RPMI medium at 37°C in a low-oxygen environment.[13]
-
Plate Preparation : Test compounds are serially diluted in 96-well plates. A parasite suspension (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.[12]
-
Incubation : Plates are incubated for 72 hours under the conditions described above.[12][13]
-
Lysis and Staining : A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.[12]
-
Data Acquisition : Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The EC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.[12]
Anti-inflammatory Activity (Comparison with Related Pyrroles)
While specific data for 1-(aryl)-2,5-dimethyl-1H-pyrroles as cyclooxygenase (COX) inhibitors is limited in the available literature, structurally related N-substituted and diaryl-pyrrole derivatives have shown significant anti-inflammatory activity, primarily through the inhibition of the COX-2 isoenzyme.[14][15] COX-2 is an inducible enzyme that plays a key role in synthesizing pro-inflammatory prostaglandins.[16] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship Insights from Related Pyrroles
For related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, activity against COX enzymes is influenced by the substituent on the imide nitrogen. The introduction of fluorine atoms into an N-aryl ring has been shown to increase activity against COX-2.[15] Molecular docking studies suggest these compounds bind within the active sites of COX enzymes, with lower binding energies correlating to better inhibitory activity.[14]
// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2_1 [label="Prostaglandin H2", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2_2 [label="Prostaglandin H2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostanoids_1 [label="Prostanoids\n(e.g., Gastric Protection,\nPlatelet Aggregation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Prostanoids_2 [label="Prostanoids\n(e.g., Inflammation, Pain, Fever)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrole-based\nCOX-2 Inhibitor", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway AA -> COX1; AA -> COX2; COX1 -> PGH2_1; COX2 -> PGH2_2; PGH2_1 -> Prostanoids_1 [label="Physiological Functions"]; PGH2_2 -> Prostanoids_2 [label="Pathological Functions"];
// Inhibition Inhibitor -> COX2 [label=" SELECTIVELY INHIBITS", color="#34A853", style=bold, fontcolor="#34A853"]; COX2 -> PGH2_2 [style=invis]; node [shape=plaintext, fontcolor="#34A853", fontsize=16]; block [label="X"]; COX2 -> block [style=bold, color="#34A853", dir=none, constraint=false]; } caption="Figure 4: Role of COX-2 in inflammation and site of inhibitor action."
Quantitative Data: COX Inhibition by Related Pyrrole Derivatives
The table below shows the 50% inhibitory concentration (IC₅₀) values for a series of N-substituted pyrrolo[3,4-c]pyrrole-diones against COX-1 and COX-2.
| Compound | N-substituent | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| 3c | 4-Fluorophenyl | 7.41 | 8.87 | 0.84 |
| 3d | 2,4-Difluorophenyl | 8.01 | 7.91 | 1.01 |
| 3e | 4-Bromophenyl | 9.77 | 15.21 | 0.64 |
| 3f | 4-Iodophenyl | 9.01 | 13.25 | 0.68 |
| Meloxicam | Reference Drug | 10.11 | 14.85 | 0.68 |
Data adapted from Piazzi et al. and related studies on cyclic imide derivatives.[15]
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes to determine inhibition.[17]
-
Reagent Preparation : Recombinant human COX-1 or COX-2 enzyme is reconstituted in assay buffer. A reaction mix is prepared containing COX Assay Buffer, COX Cofactor, and a fluorometric probe.[17]
-
Plate Setup : Test inhibitors (dissolved in DMSO and diluted) are added to the wells of a 96-well opaque plate. Enzyme control (buffer only) and inhibitor control (e.g., Celecoxib) wells are also prepared.[17]
-
Enzyme Addition & Pre-incubation : The diluted COX enzyme is added to the wells and pre-incubated with the test compounds for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid (the substrate) to all wells simultaneously.[18]
-
Fluorescence Measurement : The plate is immediately placed in a fluorescence plate reader. The fluorescence (Ex/Em = 535/587 nm) is measured kinetically over 5-10 minutes. The rate of fluorescence increase corresponds to COX activity.[17]
-
Data Analysis : The percent inhibition is calculated relative to the enzyme control. IC₅₀ values are determined by plotting percent inhibition against the log of inhibitor concentration.[17]
References
- 1. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anticancer agent, 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, with well-established anticancer drugs: Cisplatin, Paclitaxel, and Doxorubicin. Due to the absence of publicly available experimental data for this compound, this analysis incorporates data from structurally similar pyrrole derivatives to provide a relevant and insightful comparison. This guide is intended to highlight the potential of substituted pyrroles as a promising scaffold in oncology drug discovery.
Introduction to 1-aryl-2,5-dimethyl-1H-pyrrole Scaffolds
The pyrrole ring is a versatile heterocyclic scaffold that is a constituent of many biologically active compounds, including several approved anticancer drugs. The 1-aryl-2,5-dimethyl-1H-pyrrole core, in particular, has garnered significant interest in medicinal chemistry due to its synthetic accessibility and the potential for diverse substitutions at the aryl ring, which can modulate its pharmacological properties. Research has indicated that various derivatives of this scaffold exhibit potent cytotoxic and antiproliferative activities against a range of cancer cell lines.
Comparative Data of Anticancer Activity
To provide a quantitative comparison, the following tables summarize the 50% inhibitory concentration (IC50) values of the established anticancer drugs and representative pyrrole derivatives against several human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of Comparator Anticancer Drugs
| Drug | Mechanism of Action | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) | U87 MG (Glioblastoma) |
| Cisplatin | DNA cross-linking, leading to apoptosis.[1][2][3][4] | ~10-30 µM | ~5-20 µM | ~5-15 µM | ~5-25 µM |
| Paclitaxel | Microtubule stabilization, causing mitotic arrest and apoptosis.[5][6][7][8] | ~2-10 nM | ~2-8 nM | ~3-15 nM | ~5-20 nM |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species.[9][10][11][12] | ~0.1-1 µM | ~0.05-0.5 µM | ~0.1-0.8 µM | ~0.2-1.5 µM |
Table 2: IC50 Values of Structurally Related Pyrrole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-methoxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | A549 | 80 | [13] |
| 1-(4-aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | A549 | 10 | [13] |
| N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | HCT-116 | 3 | [14] |
| N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | MCF-7 | 5 | [14] |
| Alkynylated pyrrole derivative 12l | A549 | 3.49 | [15] |
| 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (13c7) | MCF-7 | 4.49 | [16] |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | K562 (Chronic Myeloid Leukemia) | 10.42 µg/mL | [17][18] |
Mechanisms of Action and Signaling Pathways
The established anticancer drugs exert their effects through distinct and well-characterized mechanisms. The potential mechanisms of action for novel pyrrole derivatives are still under investigation but are thought to involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Established Anticancer Drugs
-
Cisplatin: Forms covalent adducts with DNA, leading to cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][2][3][4]
-
Paclitaxel: Binds to β-tubulin, stabilizing microtubules and preventing their dynamic instability. This leads to arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[5][6][7][8]
-
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of DNA strands. It also generates reactive oxygen species, causing further DNA and cellular damage.[9][10][11][12]
Potential Signaling Pathways for Pyrrole Derivatives
Based on studies of various pyrrole-based anticancer agents, potential signaling pathways that could be modulated by this compound include:
-
Kinase Inhibition: Many pyrrole derivatives have been shown to inhibit various protein kinases, such as VEGFR, PDGFR, and components of the MAPK pathway, which are critical for tumor growth, angiogenesis, and metastasis.
-
Induction of Apoptosis: Substituted pyrroles can induce programmed cell death through both intrinsic and extrinsic apoptotic pathways, often involving the activation of caspases.
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cell proliferation.
Caption: Simplified signaling pathways of established anticancer drugs and potential pathways for pyrrole derivatives.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate the anticancer properties of a compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Procedure:
-
Treat cells with the test compound for a desired time period.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Caption: Logical relationship of key in vitro anticancer assays.
Conclusion
While direct experimental data for this compound is currently unavailable, the analysis of structurally related pyrrole derivatives suggests that this class of compounds holds significant potential as anticancer agents. The provided comparative data with established drugs like Cisplatin, Paclitaxel, and Doxorubicin offers a benchmark for future studies. The detailed experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to evaluate the anticancer efficacy of novel chemical entities. Further investigation into the synthesis and biological evaluation of this compound is warranted to elucidate its specific mechanism of action and therapeutic potential.
References
- 1. atcc.org [atcc.org]
- 2. A549 | Culture Collections [culturecollections.org.uk]
- 3. HCT-116 cell line|AcceGen [accegen.com]
- 4. MCF cell lines that transformed breast cancer research [karmanos.org]
- 5. A549 cell - Wikipedia [en.wikipedia.org]
- 6. HCT116 cells - Wikipedia [en.wikipedia.org]
- 7. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. U-87 MG - Wikipedia [en.wikipedia.org]
- 11. High-Quality A549 Cell Line for Research | AcceGen [accegen.com]
- 12. mcf7.com [mcf7.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vitro Validation of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a Potent and Selective COX-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a selective cyclooxygenase-2 (COX-2) inhibitor. While direct experimental data for this specific compound is not publicly available, this guide synthesizes findings from closely related 1-aryl-2,5-dimethyl-1H-pyrrole analogs to project its potential efficacy and selectivity. The data presented is based on established experimental protocols and is compared against the well-known COX-2 inhibitor, Celecoxib, and other relevant non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain, fever, and inflammation.[1]
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[3] The development of selective COX-2 inhibitors, such as Celecoxib, has been a significant advancement in the management of inflammatory conditions.[2] The pyrrole scaffold has emerged as a promising core structure for the design of novel and potent COX-2 inhibitors.[1]
Comparative Analysis of COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of various 1-aryl-2,5-dimethyl-1H-pyrrole derivatives against COX-1 and COX-2, providing a basis for predicting the activity of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | Substitution on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | - | 15 | 0.04 | 375 |
| Compound 4h | 4-Acetic acid | >100 | 0.08 | >1250 |
| Compound 4k | 4-Acetic acid, 3-methyl | >100 | 0.12 | >833 |
| Compound 4g | 3-Acetic acid | >100 | 0.25 | >400 |
| Ibuprofen (Reference) | - | 1.8 | 25.4 | 0.07 |
| Nimesulide (Reference) | - | 8.5 | 0.48 | 17.7 |
Data for compounds 4h, 4k, and 4g are derived from a study on synthesized pyrrole derivatives with COX-1 and COX-2 inhibitory properties.[1]
Based on the structure-activity relationship (SAR) data from related pyrrole derivatives, the presence of halogen substituents on the phenyl ring of 1-aryl-2,5-dimethyl-1H-pyrroles can influence their COX-2 inhibitory activity. Therefore, it is hypothesized that this compound would exhibit potent and selective COX-2 inhibition.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments typically used to validate COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of a test compound by measuring its ability to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system (e.g., colorimetric or fluorometric probe)
Procedure:
-
The test compound and reference inhibitors are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
The purified COX-1 or COX-2 enzyme is pre-incubated with the test compound or reference inhibitor in the assay buffer for a specified time (e.g., 15 minutes) at 37°C to allow for binding.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway and the general workflow for the in vitro validation of a COX-2 inhibitor.
Caption: COX-2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for in vitro COX-2 inhibitor validation.
Conclusion
Based on the analysis of structurally similar 1-aryl-2,5-dimethyl-1H-pyrrole derivatives, it is highly probable that this compound possesses significant COX-2 inhibitory activity with a favorable selectivity profile. The presence of fluoro and iodo substituents on the phenyl ring is anticipated to contribute to its potency. Further direct in vitro testing of this specific compound is warranted to confirm these predictions and to fully elucidate its therapeutic potential as a novel anti-inflammatory agent. The experimental protocols and comparative data provided in this guide offer a robust framework for such validation studies.
References
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a comprehensive cross-reactivity profile for the specific molecule 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is not publicly available, this guide offers a comparative analysis of kinase inhibitors based on similar heterocyclic scaffolds, such as pyrrole and pyrazole. Understanding the cross-reactivity of kinase inhibitors is crucial in drug development to anticipate potential off-target effects and to discover new therapeutic applications. The pyrrole and pyrazole moieties are considered "privileged scaffolds" in medicinal chemistry, as they are key components in numerous kinase inhibitors.[1] This guide will delve into the selectivity of these classes of compounds, present comparative data, and provide detailed experimental protocols for assessing kinase inhibitor cross-reactivity.
Comparative Analysis of Pyrrole and Pyrazole-Based Kinase Inhibitors
The selectivity of kinase inhibitors is significantly influenced by the chemical modifications of their core scaffolds.[2] Pyrrole and pyrazole derivatives have been developed to target a wide array of kinases, and their cross-reactivity profiles can vary substantially.
Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Targeted Kinase Inhibitors
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of multiple kinases. For instance, a series of these compounds have been shown to potently inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[3][4] The inhibitory activity of a particularly potent compound from this class, referred to as Compound 5k , is summarized below in comparison to the established multi-kinase inhibitor Sunitinib.
| Kinase Target | Compound 5k IC50 (nM) | Sunitinib IC50 (nM) |
| EGFR | 79 | 93 |
| Her2 | 40 | Not Reported |
| VEGFR2 | 136 | 261 |
| CDK2 | Not Reported | Not Reported |
Table 1: Comparative IC50 values of a pyrrolo[2,3-d]pyrimidine derivative (Compound 5k) and Sunitinib against a panel of kinases.[4]
Pyrazole-Based Kinase Inhibitors: Targeting JAK and Akt Kinases
The pyrazole scaffold is another cornerstone in the development of kinase inhibitors, with several approved drugs containing this motif.[1] Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of Janus Kinase 1 (JAK1) and JAK2.[1] Another example is Afuresertib, a potent inhibitor of the Akt kinases.[5]
| Kinase Target | Ruxolitinib IC50 (nM) | Afuresertib IC50 (nM) |
| JAK1 | ~3 | Not Reported |
| JAK2 | ~3 | Not Reported |
| JAK3 | ~430 | Not Reported |
| Akt1 | Not Reported | 0.02 |
| Akt2 | Not Reported | 2 |
| Akt3 | Not Reported | 2.6 |
Table 2: IC50 values for the pyrazole-based kinase inhibitors Ruxolitinib and Afuresertib against their primary targets.[1][5]
Pyrrolo[2,3-b]indole Analogs as Inhibitors of Angiogenic Kinases
The pyrrolo[2,3-b]indole scaffold is the core of several potent kinase inhibitors that target kinases involved in angiogenesis, such as VEGFR-2 and Platelet-Derived Growth Factor Receptor β (PDGFR-β). The inhibitory potency of these analogs can be compared to Sunitinib, which also contains a pyrrole indolin-2-one structure.[6]
| Kinase Target | Pyrrolo[2,3-b]indole Analog 1 IC50 (µM) | Pyrrolo[2,3-b]indole Analog 2 IC50 (µM) | Sunitinib IC50 (µM) |
| VEGFR-2 | 0.025 | 0.042 | 0.009 |
| PDGFR-β | 0.018 | 0.035 | 0.008 |
Table 3: Comparative IC50 values of two pyrrolo[2,3-b]indole analogs and Sunitinib against VEGFR-2 and PDGFR-β.[6]
Experimental Protocols for Cross-Reactivity Profiling
A standard method for determining the cross-reactivity profile of a kinase inhibitor is to screen it against a large panel of kinases using an in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[7]
In Vitro Kinase Inhibition Assay using ADP-Glo™
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.[6]
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted inhibitor. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the produced ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the kinase activity (or percent inhibition) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[6][7]
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently dysregulated in cancer, making it a common target for kinase inhibitors.
A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for profiling the cross-reactivity of a kinase inhibitor.
General workflow for in vitro kinase inhibitor cross-reactivity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Efficacy of Substituted Phenylpyrroles in Tuberculosis Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. Substituted phenylpyrroles have emerged as a promising class of compounds, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains. This guide provides a comparative analysis of the efficacy of various substituted phenylpyrroles, supported by experimental data, to aid in ongoing tuberculosis research and drug development efforts.
In Vitro Efficacy of Substituted Phenylpyrroles against M. tuberculosis
The in vitro activity of substituted phenylpyrroles is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. Several studies have reported potent activity for this class of compounds.
| Compound Class/Name | Substitution Pattern | MIC (µg/mL) against Mtb H37Rv | Cytotoxicity (IC50 in µM) | Reference |
| 1,5-Diarylpyrroles | ||||
| BM212 | 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole | 0.7 - 1.5 | >12.5 µg/mL (U937 cells) | [1][2] |
| Improved BM212 Analog | Morpholine instead of thiomorpholine moiety | Not explicitly stated, but led to improved properties | Improved in vitro microsomal stability | [3] |
| Pyrrole-2-carboxamides | ||||
| Compound 16-18 | Fluorophenyl moiety | <0.016 | >64 (Vero cells) | [4] |
| Compound 28 | Electron-withdrawing groups on pyridyl ring | <0.016 | >64 (Vero cells) | [4] |
| Compound 32 | 3-pyridyl group | <0.016 | >64 (Vero cells) | [4] |
| 3,4-(dicoumarin-3-yl)-2,5-diphenyl pyrroles | ||||
| Compound 12a-e | Varied substitutions on diphenyl groups | 25 | Not specified | [5] |
| Compound 12f | Varied substitutions on diphenyl groups | 50 | Not specified | [5] |
| Pyrrolyl Oxadiazoles/Thiadiazoles | ||||
| Compounds 4c, 4d, 5c, 5d | N-substituted(5-phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide | 3.12 | Not specified | [6] |
| Pyrrolyl Pyrazolines | ||||
| Compound 9b, 9d | Pyrrolyl derivatives bearing pyrazoline moieties | 0.8 | Nontoxic to A549 cells | [7] |
In Vivo Efficacy in Preclinical Models
Select substituted phenylpyrroles have advanced to in vivo efficacy studies, typically in murine models of tuberculosis.
An improved analog of BM212 was tested in an acute murine TB infection model and demonstrated an ED99 of 49 mg/Kg, which is comparable to some existing tuberculosis drugs[3]. Another study involving pyrrole-2-carboxamide derivatives showed that compound 52, administered orally at 100 mg/kg, exhibited in vivo efficacy in an acute mouse model of Mtb infection[4].
Mechanism of Action: Targeting MmpL3
A significant body of evidence points to the mycobacterial membrane protein Large 3 (MmpL3) as a primary target of many substituted phenylpyrroles, including the well-studied BM212[3][8][9]. MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall[9]. Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM precursors and ultimately cell death[9]. However, some studies suggest that certain MmpL3 inhibitors may also act by dissipating the transmembrane electrochemical proton gradient[8].
Interestingly, the pyrrole derivative BM212 and its analogs have also been shown to bind to EthR2, a transcriptional regulator involved in the activation of the second-line anti-TB drug ethionamide[9]. This suggests a potential multi-target aspect for this class of compounds.
Below is a diagram illustrating the proposed mechanism of action of substituted phenylpyrroles targeting MmpL3.
Caption: Inhibition of the MmpL3 transporter by substituted phenylpyrroles.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
A commonly used method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA)[5].
-
Bacterial Culture : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation : Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in microtiter plates.
-
Inoculation : A standardized inoculum of Mtb is added to each well containing the diluted compounds.
-
Incubation : The plates are incubated at 37°C for 5-7 days.
-
Reading : Alamar Blue reagent is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change[5].
Below is a workflow diagram for the MABA.
Caption: Workflow for determining the MIC using the MABA.
In Vivo Efficacy in an Acute Murine Model of Tuberculosis
The efficacy of antitubercular compounds is often evaluated in a mouse model of acute tuberculosis infection[3][10].
-
Infection : Mice (e.g., C57BL/6 or BALB/c) are infected with a low-dose aerosol of M. tuberculosis Erdman or H37Rv strain[10].
-
Treatment : Treatment with the test compound (administered orally or via another route) begins at a specified time post-infection (e.g., 14 days) and continues for a defined period (e.g., 9 consecutive days)[10].
-
Assessment : At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on nutrient agar and counting the colony-forming units (CFUs)[10].
-
Evaluation : The efficacy of the compound is determined by comparing the reduction in bacterial loads in the organs of treated mice to that in an untreated control group[10].
Below is a logical relationship diagram for the in vivo efficacy testing workflow.
Caption: Workflow for in vivo efficacy testing in a murine model.
Conclusion
Substituted phenylpyrroles represent a versatile and potent class of antitubercular agents. Their primary mechanism of action through the inhibition of MmpL3 offers a novel target in the fight against tuberculosis. The favorable in vitro and in vivo data for several analogs highlight the potential of this scaffold for further optimization and development into clinical candidates. Continued research focusing on improving the pharmacokinetic and safety profiles of these compounds is warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved BM212 MmpL3 inhibitor analogue shows efficacy in acute murine model of tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Synthesis, antimycobacterial screening and ligand-based molecular docking studies on novel pyrrole derivatives bearing pyrazoline, isoxazole and phenyl thiourea moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis | PLOS One [journals.plos.org]
A Comparative Guide to the Potential Mechanisms of Action of Bioactive Pyrrole Derivatives
Disclaimer: As of December 2025, publicly available scientific literature does not provide specific data on the mechanism of action of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. This guide, therefore, offers a comparative overview of the validated mechanisms of action of various classes of structurally related pyrrole derivatives. The information presented herein is intended to provide a foundational understanding of the potential biological activities of novel pyrrole compounds for researchers, scientists, and drug development professionals.
The pyrrole scaffold is a versatile heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and antiviral effects.[1][2][3] This guide explores several key mechanisms of action exhibited by different classes of pyrrole derivatives, supported by experimental data.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
A significant number of pyrrole-containing compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5][6] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in tumor vascularization.
Quantitative Data for Pyrrole-Based VEGFR-2 Inhibitors
| Compound Class | Specific Derivative/Reference | Target | Potency (IC50) | Cell Line/Assay Condition |
| 1,6-Dihydropyrimidines | Compound 29[4] | VEGFR-2 | 198.7 nM | Enzyme Assay |
| Substituted Anilide Derivatives | Compound 38[4] | VEGFR-2 | 0.22 µM | Enzyme Assay |
| 4-Fluoroaniline Derivative | Compound 60[4] | VEGFR-2 | 0.21 µM | Enzyme Assay |
| Pyrrolo[2,3-d]pyrimidines | Compound 13a[7] | VEGFR-2 | 11.9 nM | Enzyme Assay |
| Pyrrolo[2,3-d]pyrimidines | Compound 13b[7] | VEGFR-2 | 13.6 nM | Enzyme Assay |
| Nicotinamide-based Derivatives | Compound 6[5] | VEGFR-2 | 60.83 nM | Enzyme Assay |
| 4-Phenylurea Chalcones | Compound 2o[8] | VEGFR-2 | 0.31 µM | Enzyme Assay |
| 4-Phenylurea Chalcones | Compound 2l[8] | VEGFR-2 | 0.42 µM | Enzyme Assay |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against VEGFR-2 is a kinase assay. Briefly, recombinant human VEGFR-2 is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.[9]
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrrole derivatives.
Androgen Receptor Antagonism
Certain 4-phenylpyrrole derivatives have been developed as antagonists of the androgen receptor (AR).[10] These compounds competitively bind to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone. This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes, which is a key driver in the progression of prostate cancer.
Quantitative Data for Pyrrole-Based Androgen Receptor Antagonists
| Compound | Cell Line | Assay | Activity | Reference |
| Compound 4n | LNCaP-cxD2 (Bicalutamide-resistant) | Xenograft Model | Inhibited tumor growth | [10] |
| Compound 4n | JDCaP (Androgen-dependent) | Xenograft Model | Inhibited tumor growth | [10] |
Experimental Protocol: Androgen Receptor Antagonist Assay
The antagonistic activity of pyrrole derivatives on the androgen receptor can be assessed using a reporter gene assay. In this assay, a host cell line (e.g., PC-3 or LNCaP) is co-transfected with a plasmid expressing the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. The cells are then treated with a known androgen (e.g., dihydrotestosterone) in the presence or absence of the test compounds. The level of luciferase expression, which is proportional to the activation of the androgen receptor, is measured. A decrease in luciferase activity in the presence of the test compound indicates its antagonistic effect.
Mechanism of Action Diagram
Caption: Mechanism of androgen receptor antagonism by pyrrole derivatives.
Antimicrobial Activity
A wide array of pyrrole derivatives have demonstrated significant antimicrobial properties, acting against both bacteria and fungi.[11][12][13][14][15] The mechanisms of their antimicrobial action are diverse and can include the inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis.
Quantitative Data for Antimicrobial Pyrrole Derivatives
| Compound Class/Reference | Organism | Potency (MIC) |
| Pyrrole benzamide derivatives[12] | Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Marinopyrrole A derivative[12] | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL |
| Marinopyrrole A derivative[12] | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 µg/mL |
| Marinopyrrole A derivative[12] | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 µg/mL |
| Pyrrole-3-carboxaldehydes[12] | Pseudomonas putida | 16 µg/mL |
| Phallusialides A and B[12] | MRSA | 32 µg/mL |
| Phallusialides A and B[12] | Escherichia coli | 64 µg/mL |
| Pyrrole derivative Vc[13] | MRSA | 4 µg/mL |
| Pyrrole derivative Vc[13] | E. coli | 8 µg/mL |
| Pyrrole derivative Vc[13] | Klebsiella pneumoniae | 8 µg/mL |
| Pyrrole derivative Vc[13] | Acinetobacter baumannii | 8 µg/mL |
| Pyrrole derivative Vc[13] | Mycobacterium phlei | 8 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of pyrrole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). This is typically done using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for the growth of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Relationship Diagram
Caption: Diverse antimicrobial mechanisms of pyrrole derivatives.
Antiviral Activity
Certain pyrrole-fused heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, have been identified as potent antiviral agents.[16][17][18] Their mechanisms of action can involve the inhibition of viral entry into host cells, interference with viral replication enzymes like DNA or RNA polymerases, or modulation of host-cell factors that are essential for the viral life cycle.
Quantitative Data for Antiviral Pyrrole Derivatives
| Compound Class | Specific Derivative/Reference | Virus | Potency (IC50) | Cell Line |
| Pyrrolo[2,3-d]pyrimidine | Compound 18[16] | L1210 (Cytotoxicity) | 2.3 µM | L1210 |
| Pyrrolo[2,3-d]pyrimidine | Compound 19[16] | L1210 (Cytotoxicity) | 0.7 µM | L1210 |
| Pyrrolo[2,3-d]pyrimidine | Compound 20[16] | L1210 (Cytotoxicity) | 2.8 µM | L1210 |
| Pyrrolo[2,3-d]pyrimidine | Compound 27[16] | L1210 (Cytotoxicity) | 3.7 µM | L1210 |
Note: The provided data also indicates that compounds 18-20 and 26-28 were active against human cytomegalovirus and herpes simplex type 1.[16]
Experimental Protocol: Antiviral Assay
The antiviral activity of pyrrole derivatives can be evaluated using a plaque reduction assay or a yield reduction assay. In a plaque reduction assay, a confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques). After incubation, the plaques are stained and counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Experimental Workflow Diagram
Caption: General workflow for an in vitro antiviral activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Antiviral Activity, and Structure-Activity Relationship of 1,3-Benzodioxolyl Pyrrole-Based Entry Inhibitors Targeting the Phe43 Cavity in HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of pyrrole-based compounds in neuroprotection assays
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Pyrrole-based compounds have emerged as a promising class of molecules with the potential to combat the complex pathogenesis of neurodegenerative diseases.[1] This guide provides a comparative analysis of various pyrrole-based compounds, presenting supporting experimental data from in vitro neuroprotection assays to facilitate informed decisions in drug discovery and development.
Executive Summary
Recent studies have demonstrated the significant neuroprotective and antioxidant properties of several pyrrole-based compounds. This guide focuses on direct comparisons of these molecules in various experimental models of neurotoxicity, including those induced by 6-hydroxydopamine (6-OHDA), tert-butyl hydroperoxide (t-BuOOH), and hydrogen peroxide (H₂O₂). The data presented herein highlights the differential efficacy of these compounds in preserving neuronal cell viability, mitigating oxidative stress, and inhibiting key enzymes involved in neurodegeneration.
Comparative Efficacy of Pyrrole-Based Azomethine Compounds
A study systematically evaluated seven pyrrole-containing azomethine compounds for their neuroprotective and antioxidant potential.[2][3] The compounds were tested in models of 6-OHDA-induced toxicity in rat brain synaptosomes and t-BuOOH-induced oxidative stress in brain mitochondria.[2]
Neuroprotection against 6-OHDA-Induced Synaptosomal Damage
In a model of 6-OHDA-induced neurotoxicity, all tested pyrrole hydrazones demonstrated strong neuroprotective effects by preserving synaptosomal viability.[2] Compound 12 emerged as the most potent, preserving cell viability by 82%, closely followed by compound 9 at 78%.[2]
| Compound | Synaptosomal Viability Preservation (%) vs. 6-OHDA alone |
| 1 | 67 |
| 7 | 73 |
| 9 | 78 |
| 11 | 69 |
| 12 | 82 |
| 14 | 60 |
| 15 | 64 |
Attenuation of t-BuOOH-Induced Mitochondrial Oxidative Stress
The same set of compounds was evaluated for their ability to counteract t-BuOOH-induced oxidative stress in isolated brain mitochondria, as measured by malondialdehyde (MDA) production, a marker of lipid peroxidation.
| Compound | Inhibition of MDA Production (%) vs. t-BuOOH alone |
| 1 | Data not specified |
| 7 | Data not specified |
| 9 | Data not specified |
| 11 | Data not specified |
| 12 | Data not specified |
| 14 | Data not specified |
| 15 | Data not specified |
Note: While the study states that the compounds showed significant antioxidant effects in this model, specific quantitative data for MDA inhibition by each compound was not provided in the abstract.
Comparative Analysis of Novel Pyrrole Derivatives in PC12 Cells
In a separate study, three novel synthetic pyrrole derivatives (Compounds A, B, and C) were assessed for their neuroprotective effects against 6-OHDA-induced neurotoxicity in PC12 cells.[4]
Protection against 6-OHDA-Induced Cytotoxicity
Pre-treatment with the pyrrole derivatives reversed the cytotoxic effects of 6-OHDA.[4] Compound A showed efficacy at concentrations of 0.5, 1, and 5 µM, while compounds B and C were effective at 0.1, 0.5, and 1 µM.[4]
Inhibition of Lipid Peroxidation
The study also demonstrated that pre-treatment with compounds A, B, and C (at 0.5 µM) significantly reduced 6-OHDA-induced lipid peroxidation in PC12 cells.[4][5]
| Compound (0.5 µM) | Reduction in Lipid Peroxidation (%) |
| A | ~40% |
| B | ~45% |
| C | ~50% |
Note: The percentage reduction is an approximation based on the graphical data presented in the original publication.
Pyrrolopyrimidines: A Class of Brain-Penetrant Antioxidants
A distinct class of pyrrole-based compounds, the pyrrolopyrimidines, have shown promise as brain-penetrating antioxidants with neuroprotective activity in models of brain injury and ischemia.[6] Compounds such as U-101033E and U-104067F have demonstrated greater efficacy than the 21-aminosteroid antioxidant tirilazad mesylate in protecting hippocampal neurons in a gerbil forebrain ischemia model.[6][7]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these pyrrole-based compounds are attributed to their antioxidant properties, including radical scavenging and inhibition of lipid peroxidation.[4][8] Some compounds also exhibit inhibitory effects on enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathology of neurodegenerative diseases.[2][3] The mechanism of action for some derivatives involves the suppression of COX-2 expression and a reduction in PGE2 levels.[4]
Caption: Simplified signaling pathway of neuroprotection by pyrrole compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
6-OHDA-Induced Neurotoxicity in Isolated Rat Brain Synaptosomes
-
Objective: To assess the protective effect of pyrrole compounds against 6-OHDA-induced damage to synaptosomes.
-
Procedure:
-
Isolated rat brain synaptosomes are incubated with the test pyrrole compound (e.g., at 100 µM) for a specified period.
-
6-OHDA is then added (e.g., at 150 µM) to induce toxicity.
-
After incubation, synaptosomal viability is assessed using the MTT assay.[2] The levels of glutathione (GSH), an endogenous antioxidant, are also measured.[2]
-
A decrease in the 6-OHDA-induced reduction of viability and GSH levels indicates a neuroprotective effect.
-
Caption: Experimental workflow for the 6-OHDA neurotoxicity assay.
H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
-
Objective: To evaluate the neuroprotective effects of pyrrole compounds against hydrogen peroxide-induced oxidative stress in a neuronal cell line.[2]
-
Procedure:
-
Human neuroblastoma SH-SY5Y cells are cultured in 96-well plates.
-
Cells are pre-treated with various concentrations of the pyrrole compounds.
-
Hydrogen peroxide (H₂O₂) is added to induce oxidative stress.
-
Cell viability is determined using a suitable assay (e.g., MTT).
-
An increase in cell viability in the presence of the pyrrole compound compared to H₂O₂ alone indicates neuroprotection.
-
Lipid Peroxidation Assay in PC12 Cells
-
Objective: To measure the ability of pyrrole compounds to inhibit lipid peroxidation.
-
Procedure:
-
PC12 cells are pre-treated with the test pyrrole compounds (e.g., at 0.5 µM) for 24 hours.[4]
-
6-OHDA (e.g., at 100 µM) is then added to induce lipid peroxidation.[4]
-
After 24 hours, the extent of lipid peroxidation is measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA) levels.[4][5]
-
A reduction in MDA levels in treated cells compared to 6-OHDA-only treated cells signifies an inhibitory effect on lipid peroxidation.[4][5]
-
Conclusion
The presented data underscores the potential of pyrrole-based compounds as a versatile scaffold for the development of neuroprotective agents. Head-to-head comparisons reveal that specific structural modifications on the pyrrole ring significantly influence their efficacy in different models of neurotoxicity. While in vitro assays provide a crucial foundation for screening and mechanistic studies, further in vivo investigations are necessary to validate the therapeutic potential of the most promising candidates. The pyrrolopyrimidines, with their demonstrated brain-penetrating capabilities, represent a particularly interesting avenue for future research in the treatment of neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
Assessing the Drug-Likeness of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Lipinski's Rule of Five Analysis
In the landscape of modern drug discovery, identifying molecular candidates with favorable pharmacokinetic properties is a critical early-stage gatekeeper. A compound's "drug-likeness" is a qualitative concept used to predict its potential for oral bioavailability and subsequent success as a therapeutic agent. One of the most influential guidelines in this preliminary assessment is Lipinski's rule of five, which provides a set of simple physicochemical parameters to filter out compounds that are less likely to be orally active. This guide provides a detailed comparison of the compound 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole against the criteria set forth by Lipinski's rule.
Methodology for Parameter Assessment
The evaluation of this compound was conducted using computational methods to determine its key physicochemical properties. This in silico approach is standard in high-throughput screening and initial drug-likeness assessment.
-
Molecular Formula and Weight (MW): The molecular formula was determined to be C₁₂H₁₁FIN. The molecular weight was calculated by summing the atomic weights of the constituent atoms (C, H, F, I, N).
-
Hydrogen Bond Donors (HBD): The number of hydrogen bond donors was determined by counting all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds within the molecule's structure.
-
Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors was calculated by summing all nitrogen and oxygen atoms. In many modern interpretations, fluorine atoms are also included in this count due to their electronegativity and ability to accept hydrogen bonds. For this analysis, both nitrogen and fluorine atoms are counted.
-
Octanol-Water Partition Coefficient (LogP): LogP is a measure of a molecule's lipophilicity. This value is computationally predicted (cLogP) using algorithms that analyze the molecule's structure. For this assessment, a cLogP value was obtained from chemical databases.
Lipinski's Rule of Five: A Comparative Analysis
Lipinski's rule of five stipulates that a compound is more likely to have poor oral bioavailability if it violates two or more of the following criteria.[1][2] An ideal candidate for an orally active drug should have no more than one violation.[3]
The table below summarizes the calculated properties of this compound and compares them against Lipinski's criteria.
| Physicochemical Property | Lipinski's Rule of Five Criterion | This compound | Violation? |
| Molecular Weight (MW) | ≤ 500 Daltons | 315.12 g/mol | No |
| Lipophilicity (cLogP) | ≤ 5 | 4.49 | No |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | No |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 | No |
| Total Violations | ≤ 1 | 0 | Pass |
Workflow for Drug-Likeness Assessment
The logical process for evaluating a compound against Lipinski's rule of five is depicted in the following workflow diagram.
Caption: Workflow for assessing drug-likeness based on Lipinski's rule of five.
Discussion and Conclusion
The analysis reveals that this compound fully adheres to Lipinski's rule of five.
-
Its molecular weight of 315.12 g/mol is well under the 500 Dalton limit, suggesting it is small enough for passive diffusion across membranes.
-
The calculated LogP of 4.49 is below the maximum threshold of 5, indicating a balanced lipophilicity that is favorable for both solubility in aqueous environments and partitioning into lipid membranes.
-
With zero hydrogen bond donors and only two hydrogen bond acceptors (the pyrrole nitrogen and the fluorine atom), the molecule does not have an excess of hydrogen bonding capacity, which can hinder membrane permeability.
As the compound incurs zero violations of the four criteria, it is classified as "drug-like" according to this rule of thumb. This suggests that this compound possesses physicochemical properties consistent with those of many orally active drugs. While adherence to Lipinski's rule is not a guarantee of a compound's success, it is a crucial and positive indicator in the early phases of drug discovery, warranting its further investigation as a potential therapeutic candidate.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Disposal
The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a step-by-step guide for the safe disposal of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a compound used in various research and development applications. The following procedures are based on general safety protocols for similar chemical structures and should be supplemented by the specific safety data sheet (SDS) provided by your supplier and your institution's environmental health and safety (EHS) guidelines.
I. Understanding the Hazard Profile
While a specific safety data sheet for this compound was not found, analysis of structurally related compounds such as 2,4-dimethyl-1H-pyrrole and 2,5-dimethyl-1H-pyrrole indicates a potential for the following hazards. Users should handle this compound with the assumption that it may possess similar properties.
Potential Hazards of Structurally Similar Compounds:
-
Harmful to aquatic life.[1]
II. Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2] Always wear appropriate personal protective equipment.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[4]
-
Lab Coat: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.
Safe Handling Practices:
-
Do not breathe vapors or mists.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][2][3]
-
Ground and bond containers when transferring material.[1][2][3]
III. Disposal Procedures
Disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The primary method of disposal is through an approved hazardous waste disposal facility.[2][3][4]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Keep the waste container tightly closed and store it in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents.[2][4]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2]
-
Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Puncture or otherwise destroy the rinsed container to prevent reuse.
-
Dispose of the container through an approved waste disposal plant.[4]
-
-
Contacting a Waste Disposal Service:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative data for a structurally similar compound, 2,4-dimethyl-1H-pyrrole. This information is provided for context and as a general guide. Refer to the specific SDS for this compound for precise data.
| Parameter | Value (for 2,4-Dimethyl-1H-pyrrole) | Source |
| Vapor Density | 3.28 (Air = 1.0) | [4] |
No specific occupational exposure limits were identified in the provided search results for the analogous compounds.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier and follow all applicable local, regional, and national regulations for chemical waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste management.
References
Personal protective equipment for handling 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 217314-30-2)[1][2]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles best practices based on safety data for structurally similar chemicals and general guidelines for handling halogenated aromatic compounds.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 217314-30-2 | C12H11FIN | 315.13 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound[3][4][5][6][7]:
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5][8] | To prevent eye contact with splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][7][8] | To avoid skin contact. |
| Body Protection | Laboratory coat.[5][6][7][8] | To protect clothing and skin from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood.[9] | To prevent inhalation of potential vapors, dust, or aerosols.[8] |
Operational Plan for Safe Handling
A systematic approach is critical for minimizing risk during the handling of this compound.
1. Preparation and Work Area Setup:
-
Before beginning any work, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[9]
-
All necessary equipment, such as glassware and reagents, should be placed within the fume hood.[9]
-
An eyewash station and safety shower must be readily accessible.[10]
2. Handling Procedures:
-
Always wear the recommended PPE when handling the compound in any form.[8]
-
Carefully measure and transfer the chemical using appropriate tools to minimize the risk of spills.[9]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the laboratory.[8]
3. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If the person feels unwell, seek medical attention.[8][11]
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[8][11] If skin irritation occurs, get medical advice.[12]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11] If eye irritation persists, seek medical attention.[10][12]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.[7][9][13]
1. Waste Segregation:
-
All waste containing this compound, including rinsates from cleaning glassware, must be collected in a designated "Halogenated Organic Waste" container.[7][9][13]
-
Do not mix halogenated waste with non-halogenated waste.[9]
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
3. Disposal Procedure:
-
Collect all contaminated materials, including disposable gloves and absorbent pads, in the designated waste container.
-
Keep the waste container securely closed when not in use and store it in a well-ventilated area.[14]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. 217314-30-2 | CAS数据库 [m.chemicalbook.com]
- 2. This compound [chemicalbook.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fr [fishersci.fr]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
